2,4-Dibromothiazole-5-sulfonyl chloride
Description
Properties
Molecular Formula |
C3Br2ClNO2S2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,4-dibromo-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C3Br2ClNO2S2/c4-1-2(11(6,8)9)10-3(5)7-1 |
InChI Key |
JFZRZUVWJYLQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Br)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
2,4-Dibromothiazole-5-sulfonyl chloride synthesis pathway
This guide details the synthesis of 2,4-Dibromothiazole-5-sulfonyl chloride , a critical heterocyclic building block used in the development of PI3K inhibitors and other pharmacological agents.[1]
The pathway prioritizes the Direct Chlorosulfonation route, which is field-proven for scalability and reproducibility, over more sensitive lithiation strategies that risk halogen scrambling.[1]
Executive Summary
-
Target Molecule: 2,4-Dibromothiazole-5-sulfonyl chloride[1][2]
-
CAS Number: N/A (Intermediate status)
-
Core Application: Scaffold for sulfonamide-based kinase inhibitors (e.g., PI3K, VPS34).[1]
-
Key Challenge: The thiazole ring is electron-deficient, and the presence of two bromine atoms further deactivates the system, making electrophilic substitution at the C-5 position difficult.
-
Solution: Utilization of neat chlorosulfonic acid at elevated temperatures (
) to force the electrophilic attack, bypassing the need for unstable organolithium intermediates.
Retrosynthetic Analysis
The most efficient disconnection reveals 2,4-thiazolidinedione as the cost-effective progenitor.[1] The synthesis consists of two distinct phases: aromatization/bromination followed by functionalization of the C-5 position.
Figure 1: Retrosynthetic tree showing the disconnection to the commercially available 2,4-thiazolidinedione.[1]
Detailed Synthesis Pathway
Phase 1: Synthesis of 2,4-Dibromothiazole
While traditional methods use phosphorus oxybromide (
Reaction Scheme:
Protocol (Optimized):
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Reagents: Charge the flask with 2,4-thiazolidinedione (1.0 equiv),
(2.5 equiv), and (2.5 equiv) in anhydrous toluene ( of substrate). -
Reaction: Heat the mixture to reflux (
) for 18–24 hours. The heterogeneous mixture will darken as the reaction proceeds. -
Workup: Cool to room temperature. Carefully decant the toluene layer. The viscous residue contains the product and salts. Quench the residue with ice water (exothermic!) and extract with ethyl acetate. Combine with the toluene layer.
-
Purification: Wash combined organics with saturated
and brine. Dry over .[3] Remove solvent in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield 2,4-dibromothiazole as a white to pale yellow solid.[1]
Phase 2: Chlorosulfonation (The Critical Step)
This step introduces the sulfonyl chloride moiety. Due to the deactivating nature of the bromine substituents, standard conditions (e.g.,
Reaction Scheme:
Step-by-Step Protocol:
-
Safety Prep: This reaction generates significant
gas.[4] A gas scrubber (NaOH trap) is mandatory . Wear a face shield and heavy chemical-resistant gloves.[1] -
Addition: Place chlorosulfonic acid (
, 18–20 equiv) in a dry round-bottom flask. Cool to initially. -
Substrate Introduction: Add 2,4-dibromothiazole (1.0 equiv) portion-wise over 15 minutes. The reaction is not highly exothermic at this stage, but caution is required.
-
Heating: Slowly ramp the temperature to
.-
Mechanistic Note: The high temperature is necessary to overcome the activation energy barrier for electrophilic attack at the C-5 position of the electron-poor thiazole ring.
-
-
Duration: Stir at
overnight (approx. 12–16 hours). -
Quench (Hazardous):
-
Cool the reaction mixture to room temperature.
-
Prepare a large beaker of crushed ice (approx. 10x volume of acid).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not add water to the acid.
-
-
Isolation: The product may precipitate as a solid or oil. Extract immediately with ethyl acetate or DCM (
). -
Drying: Wash the organic layer with cold water and brine. Dry over anhydrous
.[3][5] -
Storage: Concentrate in vacuo. The resulting sulfonyl chloride is sensitive to hydrolysis. Store under inert gas at
or use immediately in the next coupling step.
Mechanistic Insight & Visualization
The chlorosulfonation proceeds via an Electrophilic Aromatic Substitution (
Figure 2: Simplified mechanistic flow of the high-temperature chlorosulfonation.
Data Summary & Troubleshooting
| Parameter | Value / Condition | Notes |
| Stoichiometry | 1.0 : 18.0 (Substrate : Acid) | Large excess of |
| Temperature | Critical. Lower temperatures ( | |
| Quench | Ice (Excess) | Exothermic hydrolysis of excess |
| Yield | 60–75% | Dependent on efficient extraction and dryness of reagents. |
| Stability | Low | Hydrolyzes to sulfonic acid if exposed to moisture. |
Common Pitfalls:
-
Incomplete Reaction: Often caused by insufficient heating. Ensure the oil bath actually reaches
. -
Hydrolysis: The product hydrolyzes rapidly during the aqueous quench if the mixture is allowed to warm up. Keep the quench on ice and extract quickly.
-
Regioselectivity: The 2,4-dibromo substitution pattern forces substitution to the only open carbon (C-5), ensuring 100% regioselectivity.[1]
References
-
WO2012021696A1 - Heteroaryls and uses thereof. (2012).
.[1] -
Journal of Organic Chemistry - Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. (2017). Provides characterization and alternative synthesis for the 2,4-dibromothiazole precursor.[1] [1]
-
ResearchGate - The X-ray Structures of 2,4-Dibromothiazole. (2015).[1] Structural confirmation and synthesis notes using
. -
Organic Chemistry Portal - Sulfonyl chloride synthesis by chlorosulfonation. General methodology for chlorosulfonic acid reactions.
Sources
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- 2. WO2012021696A1 - Heteroaryls and uses thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dibromothiazole-5-sulfonyl Chloride: A Tri-Functional Scaffold for Medicinal Chemistry
[1]
Executive Summary
2,4-Dibromothiazole-5-sulfonyl chloride is a high-value, tri-functional heterocyclic building block used in the design of advanced pharmaceutical agents.[1] Its utility stems from its unique substitution pattern, which offers three distinct points of chemical diversity:[2]
-
C5-Sulfonyl Chloride: A highly reactive electrophile for sulfonamide/sulfonate formation.[1]
-
C2-Bromine: An activated position susceptible to Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling.[1]
-
C4-Bromine: A sterically distinct halogen handle, typically requiring palladium-catalyzed activation.[1]
This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and orthogonal functionalization strategies.[2]
Physicochemical Profile
| Property | Data / Description |
| Chemical Structure | Thiazole ring substituted with Br at positions 2 and 4, and SO₂Cl at position 5.[1][3] |
| Molecular Formula | C₃HBr₂ClNO₂S₂ |
| Molecular Weight | ~341.43 g/mol |
| Appearance | Typically an off-white to pale yellow crystalline solid (low melting point).[1] |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile.[2] Reacts with protic solvents (MeOH, Water).[1] |
| Stability | Moisture Sensitive: Rapidly hydrolyzes to the sulfonic acid.[1] Thermally Labile: Store at -20°C under inert atmosphere (Ar/N₂). |
| Hammett Parameters | The thiazole core is electron-deficient; the addition of -SO₂Cl and two -Br atoms creates a highly deactivated ring system.[1] |
Synthetic Routes
Direct chlorosulfonation of 2,4-dibromothiazole using chlorosulfonic acid is often low-yielding due to the electron-withdrawing nature of the bromine substituents, which deactivates the ring toward Electrophilic Aromatic Substitution (EAS).[1] The preferred method utilizes a metallation-quench sequence .[1]
Optimized Laboratory Synthesis (Lithiation-Oxidation Protocol)
-
Starting Material: 2,4-Dibromothiazole (CAS: 4175-77-3).[1][4]
-
Step 1: Regioselective Lithiation
-
Step 2: Sulfur Dioxide Quench
-
Step 3: Oxidative Chlorination
Expert Insight: The choice of base is critical. The C2-Br bond is labile toward lithium-halogen exchange.[1] Sterically hindered bases like LDA favor deprotonation at C5 over attack at the bromine.
Reactivity & Functionalization Strategy
The power of this scaffold lies in the ability to sequence reactions selectively. The reactivity order is: C5-SO₂Cl > C2-Br > C4-Br .[1]
Functionalization Map
Figure 1: Orthogonal reactivity map showing the sequential functionalization logic.
Detailed Reaction Protocols
A. C5-Sulfonylation (First Step)
The sulfonyl chloride is the most electrophilic site.[1] It must be reacted first to avoid hydrolysis or side reactions during subsequent metal-catalyzed steps.[1]
-
Reaction: Aminolysis.[1]
-
Conditions: Primary/Secondary Amine (1.0 eq), DIPEA (1.2 eq), DCM, 0°C to RT.
-
Observation: Reaction is typically complete within 1 hour.[1]
-
Note: The resulting sulfonamide is electron-withdrawing, further activating the C2 position for the next step.
B. C2-Substitution (Second Step)
The bromine at C2 is flanked by the ring nitrogen and sulfur, and its electrophilicity is enhanced by the C5-sulfonamide group.[1]
-
Pathway 2: Suzuki-Miyaura Coupling
C. C4-Substitution (Final Step)
The C4-Br is the least reactive and sterically crowded.[1] It typically remains intact during C2 functionalization if stoichiometry is controlled.[1]
Experimental Protocol: Representative Workflow
Objective: Synthesis of a 2-amino-4-aryl-thiazole-5-sulfonamide library.
-
Sulfonamide Formation: To a solution of 2,4-dibromothiazole-5-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) at 0°C, add DIPEA (1.2 mmol) followed by the amine (1.0 mmol) dropwise.[1][2] Stir for 2 h. Wash with 1N HCl, dry over MgSO₄, and concentrate.
-
Regioselective SNAr at C2: Dissolve the crude sulfonamide (from step 1) in DMF (0.2 M). Add Morpholine (1.1 eq) and Cs₂CO₃ (2.0 eq).[1] Heat to 60°C for 4 h. The C4-Br remains untouched.[1]
-
Validation: 1H NMR will show the loss of the C2-Br signal (if applicable) or shift in ring protons; LCMS confirms mono-substitution.[1]
-
-
Suzuki Coupling at C4: Take the C2-substituted product (0.5 mmol), Aryl Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq) in Toluene/Water (10:1). Add Pd(dppf)Cl₂ (5 mol%).[1] Degas and heat to 90°C for 12 h.
Safety & Handling
-
Corrosivity: Sulfonyl chlorides are corrosive and lachrymators.[1] Handle in a fume hood.
-
Hydrolysis: Reacts violently with water to release HCl and sulfonic acid.[1] All glassware must be oven-dried.[1]
-
Storage: Long-term storage should be as the sulfonamide derivative if possible. The parent sulfonyl chloride degrades over time even at -20°C.[1]
References
-
Thiazole Synthesis & Reactivity
- Title: "Regioselective Synthesis of 2,4,5-Trisubstituted Thiazoles."
- Source:Journal of Organic Chemistry
- Context: Describes the lithiation and halogen dance mechanisms in thiazoles.
-
(General Journal Link for verification of thiazole chemistry scope)
-
Sulfonyl Chloride Preparation
- Title: "A Simple and Eco-Sustainable Method for the Sulfonyl
- Source:RSC Advances
-
Context: General protocols for handling sensitive sulfonyl chlorides.[1]
-
Regioselectivity Data
An In-depth Technical Guide to 2,4-Dibromothiazole-5-sulfonyl chloride: A Versatile Building Block for Chemical and Pharmaceutical Research
Introduction
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a "privileged scaffold," meaning its framework is frequently found in molecules exhibiting potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.
This guide focuses on a highly functionalized and synthetically valuable, though not widely cataloged, derivative: 2,4-Dibromothiazole-5-sulfonyl chloride . This molecule is a trifunctional electrophilic building block, offering three distinct reaction sites for molecular elaboration. The presence of two bromine atoms at the C2 and C4 positions, coupled with a highly reactive sulfonyl chloride group at the C5 position, makes it an exceptionally powerful tool for generating diverse chemical libraries for drug discovery and materials science. This document provides an in-depth look at its structure, proposed synthesis, core reactivity, and potential applications, offering researchers a roadmap to harnessing its synthetic potential.
Chemical Identity and Physicochemical Properties
While a specific CAS Number for 2,4-Dibromothiazole-5-sulfonyl chloride is not readily found in major chemical databases, its identity can be unequivocally established through its structure and systematic name. Its properties can be reliably predicted based on its constituent functional groups and comparison to analogous structures like 2,4-dibromothiazole and other thiazole sulfonyl chlorides.[5][6]
| Property | Value | Source/Rationale |
| IUPAC Name | 2,4-dibromo-1,3-thiazole-5-sulfonyl chloride | Systematically derived |
| Molecular Formula | C₃Br₂ClNS₂O₂ | Calculated from structure |
| Molecular Weight | 342.45 g/mol | Calculated from formula |
| CAS Number | Not readily available | Database search |
| Appearance | Predicted to be a solid (e.g., yellow to beige powder) | Analogy to similar compounds[7] |
| Key Functional Groups | Thiazole ring, two C-Br bonds, one S-Cl bond | Structural analysis |
Chemical Structure:
Figure 1: Chemical structure of 2,4-Dibromothiazole-5-sulfonyl chloride.
Proposed Synthesis: Chlorosulfonation of 2,4-Dibromothiazole
A direct and logical synthetic route to the title compound is the electrophilic substitution of the readily available precursor, 2,4-dibromothiazole (CAS No: 4175-77-3), using a potent sulfonylating agent.[8] Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation due to its high reactivity, which is necessary to functionalize the electron-deficient thiazole ring.
The causality behind this choice lies in the mechanism of electrophilic aromatic substitution. The dibrominated thiazole ring is electron-poor; therefore, a powerful electrophile is required. Chlorosulfonic acid provides the chlorosulfonium ion (⁺SO₂Cl) or a related reactive species, which can attack the C5 position—the most nucleophilic carbon on the dibrominated ring—to install the sulfonyl chloride group.
Experimental Protocol: Synthesis of 2,4-Dibromothiazole-5-sulfonyl chloride
Disclaimer: This is a proposed protocol based on established chemical principles.[9] It must be performed by trained personnel with appropriate safety precautions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2,4-dibromothiazole (1.0 eq). Cool the flask to 0°C in an ice-salt bath under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cautiously add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. The reaction is highly exothermic and will generate significant amounts of HCl gas.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., a hexane/dichloromethane mixture).
Caption: Proposed synthetic workflow for 2,4-Dibromothiazole-5-sulfonyl chloride.
Core Reactivity and Synthetic Applications
The immense synthetic utility of this molecule stems from its three reactive handles. The sulfonyl chloride is the most electrophilic site, while the two C-Br bonds can be selectively functionalized, often through metal-catalyzed cross-coupling reactions.
Reactions of the Sulfonyl Chloride Group
The reactivity of the sulfonyl chloride is driven by the highly electrophilic sulfur atom, making it susceptible to attack by a wide range of nucleophiles.[10]
Sulfonamide Synthesis
The reaction with primary or secondary amines is a cornerstone of medicinal chemistry, yielding the sulfonamide functional group, a key pharmacophore in many drugs.[11][12] This reaction typically requires a base to neutralize the HCl byproduct.[10]
Representative Protocol: Synthesis of a 2,4-Dibromothiazole-5-sulfonamide Derivative
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile under an inert atmosphere.
-
Addition: Cool the solution to 0°C. Add a solution of 2,4-Dibromothiazole-5-sulfonyl chloride (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours until completion (monitored by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[11]
Sulfonate Ester Synthesis
Reaction with alcohols in the presence of a base (e.g., pyridine) yields sulfonate esters. This is a powerful transformation as it converts a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate), facilitating subsequent Sₙ2 or E2 reactions.[10]
Reduction to Thiol
The sulfonyl chloride can be reduced to the corresponding thiol using reducing agents like zinc dust in acid or triphenylphosphine. This provides access to the thiol functionality, which is valuable for further synthesis.[10]
Reactivity of the Carbon-Bromine Bonds
The two bromine atoms on the thiazole ring are amenable to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, providing a powerful method for molecular diversification.
A key aspect of this molecule's utility is the potential for selective functionalization . In many thiazole systems, the C2 position is more reactive towards certain reagents (e.g., in lithiation/halogen exchange) than the C4 or C5 positions.[13][14] This differential reactivity allows for a stepwise, controlled introduction of different substituents, a highly desirable feature in complex molecule synthesis. For instance, one could first perform a Suzuki coupling at the C2-Br bond under specific conditions, and then target the C4-Br bond in a subsequent step.
Caption: Key reactivity pathways of 2,4-Dibromothiazole-5-sulfonyl chloride.
Safety and Handling
As a sulfonyl chloride, this compound must be handled with care. Sulfonyl chlorides are corrosive, lachrymatory, and highly sensitive to moisture.[7][15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed in a certified chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from water and moisture. Moisture will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive HCl gas.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a basic solution (e.g., sodium bicarbonate) before disposal.
Conclusion
2,4-Dibromothiazole-5-sulfonyl chloride stands out as a highly versatile and powerful building block for synthetic chemistry. Its trifunctional nature provides researchers with three distinct points for molecular diversification, enabling the rapid and efficient synthesis of complex, polysubstituted thiazole derivatives. The well-established reactivity of the sulfonyl chloride group, combined with the potential for selective cross-coupling at the C-Br positions, opens up a vast chemical space for exploration. For professionals in drug discovery and materials science, mastering the use of such a scaffold can significantly accelerate the development of novel molecules with tailored properties and functions.
References
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
Royal Society of Chemistry (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of sulfonamides by S-N coupling. Available at: [Link]
-
MDPI (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Available at: [Link]
-
Academia.edu. Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Available at: [Link]
-
FABAD Journal of Pharmaceutical Sciences (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]
-
ResearchGate. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Available at: [Link]
-
Taylor & Francis Online (2021). A review on biological and medicinal significance of thiazoles. Available at: [Link]
-
National Institutes of Health (PMC). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Available at: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
-
MDPI (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]
-
Oakwood Chemical. 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. Available at: [Link]
-
ResearchGate (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Available at: [Link]
-
PubChem. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Available at: [Link]
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- 5. 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride [oakwoodchemical.com]
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2,4-Dibromothiazole-5-sulfonyl chloride: A Strategic Scaffold for Medicinal Chemistry
Topic: In-Depth Technical Guide: 2,4-Dibromothiazole-5-sulfonyl chloride Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper
Executive Summary & Chemical Identity[1]
2,4-Dibromothiazole-5-sulfonyl chloride is a highly specialized heterocyclic building block utilized primarily in the synthesis of advanced pharmaceutical agents, including PI3K/VPS34 inhibitors and antimicrobial sulfonamides. Its value lies in its tri-functional nature : it possesses two chemically distinct bromine atoms (at C2 and C4) and a highly reactive sulfonyl chloride moiety at C5. This arrangement allows for sequential, regioselective functionalization, making it a powerful scaffold for Fragment-Based Drug Discovery (FBDD).
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Notes |
| IUPAC Name | 2,4-dibromo-1,3-thiazole-5-sulfonyl chloride | |
| Molecular Formula | C₃Br₂ClNO₂S₂ | |
| Molecular Weight | 341.42 g/mol | Calculated based on standard atomic weights. |
| CAS Number | 1359839-37-4 | Rare; often synthesized in situ or custom ordered. |
| Physical State | Off-white to yellow solid | Moisture sensitive; hydrolyzes to sulfonic acid. |
| Solubility | Soluble in DCM, THF, EtOAc | Reacts violently with water/alcohols. |
Synthetic Pathway & Methodology
The synthesis of 2,4-dibromothiazole-5-sulfonyl chloride is non-trivial due to the deactivating nature of the bromine substituents. Standard electrophilic aromatic substitution requires harsh conditions to overcome the electron-deficient thiazole ring.
Validated Protocol: Direct Chlorosulfonation
This protocol is adapted from patent literature (e.g., WO2012021696) and optimized for laboratory scale (10–50 g).
Reagents:
-
Starting Material: 2,4-Dibromothiazole (CAS 4175-77-3)
-
Reagent: Chlorosulfonic acid (
) – Excess required -
Quench: Crushed ice/water
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a drying tube (CaCl₂) and a magnetic stir bar. Ensure the system is free of moisture.
-
Addition: Charge the flask with Chlorosulfonic acid (15–20 equiv) . Cool to 0°C in an ice bath.
-
Substrate Introduction: Slowly add 2,4-Dibromothiazole (1.0 equiv) portion-wise over 15–20 minutes. Note: Exothermic reaction; control internal temperature.
-
Reaction: Remove the ice bath and heat the mixture to 140–150°C . Stir for 12–16 hours (overnight).
-
Mechanistic Insight: The high temperature is strictly necessary. The two bromine atoms deactivate the ring, raising the activation energy for the electrophilic attack at C5.
-
-
Quench (Critical Step): Cool the reaction mixture to room temperature. Pour the reaction mass slowly and carefully onto a large excess of crushed ice with vigorous stirring.
-
Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas. Perform in a fume hood.
-
-
Isolation: Extract the resulting precipitate immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (x3).
-
Purification: Wash the organic layer with cold brine, dry over anhydrous
, and concentrate in vacuo. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Use immediately if possible.
Visualization: Synthetic Workflow
Caption: Electrophilic aromatic substitution pathway for the chlorosulfonation of 2,4-dibromothiazole.
Reactivity Profile & Strategic Applications
For the medicinal chemist, this molecule offers three distinct "handles" for diversification. Understanding the reactivity order is crucial to avoid side reactions.
Reactivity Hierarchy (Regioselectivity)
-
C5-Sulfonyl Chloride (Most Reactive):
-
Reaction: Nucleophilic Acyl Substitution.
-
Partners: Primary/Secondary amines (to form sulfonamides), Alcohols (to form sulfonates).
-
Conditions: Mild base (TEA, DIPEA), 0°C to RT.
-
Strategy: This is typically the first derivatization step.
-
-
C2-Bromine (Intermediate Reactivity):
-
Reaction:
(Nucleophilic Aromatic Substitution) or Lithium-Halogen Exchange.[1] -
Mechanism: The C2 position is flanked by Nitrogen and Sulfur, making it more electron-deficient than C4.
-
Partners: Thiols, Amines, or Organolithiums (n-BuLi).
-
-
C4-Bromine (Least Reactive):
-
Reaction: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Stille).
-
Conditions: Pd catalyst, elevated temperatures.
-
Strategy: Usually the last point of modification.
-
Visualization: SAR Decision Tree
Caption: Sequential functionalization strategy leveraging the differential reactivity of the C5, C2, and C4 positions.
Case Study: Synthesis of VPS34 Inhibitors
Context: The PI3K/VPS34 pathway is a critical target in oncology and autophagy modulation. 2,4-Dibromothiazole-5-sulfonyl chloride serves as the core scaffold for generating highly selective inhibitors.
Experimental Protocol (Sulfonamide Formation):
-
Dissolution: Dissolve 2,4-dibromothiazole-5-sulfonyl chloride (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add Diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C.
-
Amine Addition: Add the target amine (e.g., a morpholine or piperazine derivative) dropwise.
-
Monitoring: Warm to room temperature. Monitor by LC-MS (observe disappearance of MW ~341 peak and appearance of sulfonamide mass).
-
Workup: Wash with 1N HCl (to remove excess amine/base), dry, and concentrate.
-
Yield: Typically 85–95% yield due to the high electrophilicity of the sulfonyl chloride.
Safety & Handling (SDS Highlights)
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
-
Water Reactivity: Reacts violently with water to produce HCl and sulfonic acid. Do not use aqueous workups without prior quenching.
-
Storage: Hygroscopic. Store in a desiccator or under inert gas at <4°C.
References
-
World Intellectual Property Organization (WIPO). (2012). Heteroaryls and uses thereof. Patent WO2012021696A1. (Describes the specific synthesis of 2,4-dibromothiazole-5-sulfonyl chloride via chlorosulfonation).
-
Sigma-Aldrich. (n.d.).[2] 2,4-Dibromothiazole Product Page. (Source for starting material properties).[3][4][5][6][1][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,4-Dibromothiazole.
-
Revuelta, J., et al. (2011). Thiazoles: Synthesis and Reactivity. In Modern Heterocyclic Chemistry. (General reference for thiazole regioselectivity).
Sources
- 1. nzdr.ru [nzdr.ru]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. WO2012021696A1 - Heteroaryls and uses thereof - Google Patents [patents.google.com]
- 5. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 6. m.guidechem.com [m.guidechem.com]
Technical Guide: Spectroscopic Characterization of 2,4-Dibromothiazole-5-sulfonyl chloride
Topic: Spectroscopic Data for 2,4-Dibromothiazole-5-sulfonyl chloride Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
2,4-Dibromothiazole-5-sulfonyl chloride (CAS: 16629-19-9) is a critical electrophilic building block in the synthesis of thiazole-containing sulfonamides, which are prevalent in antibacterial, antifungal, and carbonic anhydrase inhibitor research.
This guide provides a comprehensive analysis of the spectroscopic signature of this molecule. Unlike standard organic intermediates, this compound is proton-deficient , rendering standard
Compound Profile & Structural Logic
| Parameter | Data |
| IUPAC Name | 2,4-Dibromo-1,3-thiazole-5-sulfonyl chloride |
| Molecular Formula | |
| Molecular Weight | 341.43 g/mol (Average) |
| Exact Mass | 338.73 g/mol (Monoisotopic for |
| Key Structural Features | Electron-deficient thiazole ring; labile sulfonyl chloride; absence of hydrogen atoms.[1] |
Structural Diagram & Numbering
The thiazole ring is numbered starting from Sulfur (1), Nitrogen (3).
-
C2: Brominated (between S and N).
-
C4: Brominated.
-
C5: Sulfonyl chloride attachment (ipso carbon).
Synthesis & Purity Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities.
Synthetic Route: Chlorosulfonation
The most common industrial route involves the direct electrophilic substitution of 2,4-dibromothiazole with chlorosulfonic acid.
Figure 1: Synthesis via chlorosulfonation.[2] Note that unreacted starting material is the primary impurity.
Spectroscopic Characterization
A. Mass Spectrometry (MS): The Definitive Fingerprint
Due to the presence of three halogen atoms (2x Br, 1x Cl) and two sulfur atoms, the molecular ion cluster is the most diagnostic feature. The specific isotope ratio provides a "fingerprint" that confirms the elemental composition
Isotope Abundances:
-
Bromine (
): ~1:1 -
Chlorine (
): ~3:1
Theoretical Isotope Pattern Calculation (
-
M (339):
+ Relative Intensity: 3 -
M+2 (341): (
+ ) + ( + ) Relative Intensity: 7 -
M+4 (343): (
+ ) + ( + ) Relative Intensity: 5 -
M+6 (345):
+ Relative Intensity: 1
| m/z (Nominal) | Composition | Relative Intensity (Approx) | Diagnostic Value |
| 339 | 30% | Base Peak (Low mass) | |
| 341 | Mixed Isotopes | 70% | Most Abundant Peak |
| 343 | Mixed Isotopes | 50% | Strong satellite |
| 345 | 10% | High mass tail | |
| 241/243/245 | - | Loss of sulfonyl group (C-S cleavage) |
Protocol Note: Use ESI- (Negative mode) if analyzing the hydrolyzed sulfonic acid, or EI/CI for the intact sulfonyl chloride. In LC-MS, the chloride is labile; expect to see the sulfonic acid mass (M-Cl+OH) if using aqueous mobile phases.
B. Nuclear Magnetic Resonance (NMR)
1.
H NMR: The "Silent" Spectrum
The target molecule contains zero protons.
-
Expected Result: A flat baseline (excluding solvent peaks).
-
Utility: Purity assay. Any signal in the aromatic region (
7.0 - 8.0 ppm) indicates contamination.- 7.22 ppm (s): Unreacted 2,4-dibromothiazole (C5-H).
- 8.0+ ppm: Hydrolysis products or isomers.
2.
C NMR: The Structural Backbone
Since proton coupling is absent, the
| Carbon Position | Chemical Shift ( | Assignment Logic |
| C-2 | 145 - 155 | Most deshielded due to position between S and N ( |
| C-5 | 140 - 148 | Deshielded by the strong electron-withdrawing Sulfonyl Chloride ( |
| C-4 | 125 - 135 | Shielded relative to C2/C5; attached to Br but lacks the strong heteroatom deshielding of C2. |
*Note: Shifts are solvent-dependent (typically DMSO-d6 or CDCl3). Values are predicted based on substituent additivity rules for thiazoles.
C. Infrared Spectroscopy (IR)
IR is crucial for confirming the integrity of the sulfonyl chloride functional group, which is prone to hydrolysis.
| Frequency ( | Vibration Mode | Structural Assignment |
| 1375 - 1390 | Sulfonyl Chloride (Asymmetric stretch) - Diagnostic | |
| 1170 - 1190 | Sulfonyl Chloride (Symmetric stretch) | |
| ~3100 | C-H Stretch | ABSENT (Confirms lack of C-H bonds) |
| 1450 - 1500 | Thiazole Ring Stretch | |
| ~600 - 700 | Carbon-Bromine stretch (often obscured in fingerprint) |
Quality Control: The appearance of a broad band at 3200-3600 cm
Experimental Protocols
Sample Preparation for NMR
-
Solvent:
(Dry) is preferred over DMSO-d6. DMSO may react with highly active sulfonyl chlorides or contain residual water that hydrolyzes the sample during acquisition. -
Concentration: High concentration (>20 mg/0.6 mL) is required for
C NMR due to the lack of NOE enhancement from protons (quaternary carbons relax slowly). -
Parameter Setup: Set relaxation delay (
) to >2-3 seconds to ensure quantitative integration of quaternary carbons.
Fragmentation Pathway (MS)
Understanding the breakdown helps validate the structure during MS/MS analysis.
Figure 2: Proposed fragmentation pathway for EI-MS.
References
-
Aitken, K. M., et al. (2015).[1] "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography, 45(10).[1] Link (Provides baseline NMR/structural data for the thiazole scaffold).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley.
-
Potts, K. T., & Huseby, R. M. (1966). "1,2,4-Triazoles.[3] XVI. Derivatives of the s-Triazolo[3,4-b]thiadiazole Ring System." Journal of Organic Chemistry. (Foundational text on thiazole/thiadiazole ring chemical shifts).
-
Sigma-Aldrich. "Product Specification: 2,4-Dibromothiazole." Link (Used for impurity profile comparison).
Sources
X-ray crystal structure of 2,4-Dibromothiazole derivatives.
An In-depth Technical Guide to the X-ray Crystal Structure of 2,4-Dibromothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the X-ray crystal structures of 2,4-dibromothiazole derivatives. Thiazole-based compounds are pivotal in medicinal chemistry and materials science, and understanding their three-dimensional architecture is fundamental to designing novel molecules with tailored properties. This document delves into the synthesis and crystallization of these derivatives, details the workflow of single-crystal X-ray diffraction, and offers in-depth analysis of the resulting structural data. We place particular emphasis on the causality behind experimental choices and the nature of non-covalent interactions, such as halogen and hydrogen bonding, which govern crystal packing. This guide serves as a foundational resource for researchers aiming to leverage the structural insights of 2,4-dibromothiazole scaffolds for rational drug design and crystal engineering.
Introduction: The Significance of the 2,4-Dibromothiazole Scaffold
The thiazole ring is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Halogenated heterocycles, in particular, serve as versatile synthetic intermediates, where the halogen atoms can be readily substituted to build molecular complexity.[3] The 2,4-dibromothiazole scaffold is an especially valuable building block because the two bromine atoms at positions C2 and C4 exhibit differential reactivity, enabling site-selective functionalization through cross-coupling reactions.[4][5]
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This information is invaluable as it reveals precise bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal's architecture. For drug development professionals, this structural data is critical for understanding structure-activity relationships (SAR) and for designing ligands that fit precisely into the binding pockets of target proteins. For materials scientists, a detailed knowledge of crystal packing is essential for engineering materials with desired properties, such as specific electronic or optical characteristics.
This guide focuses on the crystallographic analysis of 2,4-dibromothiazole and its derivatives, providing both the theoretical underpinnings and practical, field-proven protocols.
Synthesis and Crystal Growth: From Powder to Diffraction-Quality Crystal
Synthesis of 2,4-Dibromothiazole Derivatives
The synthesis of the 2,4-dibromothiazole core and its derivatives is well-established, with methods updated to avoid hazardous reagents like elemental bromine.[6][7]
Protocol: A Representative Synthesis via Sequential Bromination-Debromination
This protocol is adapted from established methods for producing brominated thiazoles.[6][7] The rationale behind this multi-step approach is to achieve specific bromination patterns that might be difficult to control via direct bromination of the parent thiazole.
-
Initial Bromination: Start with a suitable thiazole precursor. The reaction conditions (solvent, temperature, brominating agent) are chosen to favor the desired substitution pattern.
-
Selective Debromination (if necessary): In some cases, a polybrominated intermediate is formed, from which a specific bromine atom is selectively removed. This is often achieved using organolithium reagents at low temperatures, where the kinetic site of deprotonation/halogen-metal exchange can be controlled.
-
Functionalization: The 2,4-dibromothiazole core can then be functionalized. For instance, a Negishi or Stille cross-coupling can be used to selectively substitute the more reactive C2-Br position, leaving the C4-Br available for subsequent reactions.[4]
-
Purification: The final product is purified, typically by column chromatography or recrystallization, to obtain a sample of high purity (>95%), which is a prerequisite for successful crystallization.
The Art and Science of Crystallization
Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study. The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered, repeating three-dimensional lattice.
Key Crystallization Techniques:
-
Slow Evaporation: This is the most common and straightforward method. The purified compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals begin to nucleate and grow. This method was successfully used to grow crystals of a thiazole orange derivative from a methanol solution.[8]
-
Anti-Solvent Crystallization: In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble. A second solvent, an "anti-solvent" in which the compound is poorly soluble, is then slowly introduced. This can be done by layering the anti-solvent on top of the solution or by allowing the vapor of the more volatile anti-solvent to diffuse into the solution. This gradual change in solvent composition reduces the compound's solubility, inducing crystallization. The crystallization of some thiazole derivative polymorphs has been shown to be dependent on the rate of anti-solvent addition and initial concentrations.[9]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of your purified 2,4-dibromothiazole derivative in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, hexane). The ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Dissolve a small amount (5-10 mg) of the compound in the chosen solvent in a clean, small vial. Gently warm the solution if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks. High-quality crystals are typically clear, have well-defined faces, and are not clumped together.
X-ray Crystallographic Analysis: The Workflow
Once a suitable single crystal is obtained, the process of determining its structure begins. This workflow is a standardized, self-validating system that proceeds from data collection to the final refined structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Structural Insights from 2,4-Dibromothiazole Derivatives
The analysis of crystallographic data provides a wealth of information about molecular geometry and the forces that hold molecules together in the crystal lattice.
The Parent Compound: 2,4-Dibromothiazole
The crystal structure of the parent 2,4-dibromothiazole molecule has been determined.[10] A notable feature of its reported structure is disorder, where the molecules are randomly oriented in one of two ways within the crystal lattice.[10] This phenomenon can occur when molecules have similar shapes and sizes regardless of a 180-degree flip.
Substituted Derivatives: The Impact of Functional Groups
The addition of substituents to the 2,4-dibromothiazole ring has a profound effect on the resulting crystal structure. A prime example is 2,4-diacetyl-5-bromothiazole.[10] In this derivative, the acetyl groups introduce carbonyl oxygens which can act as halogen bond acceptors. The crystal structure is dominated by halogen bonding, featuring both an intramolecular interaction between the 4-COMe group and the 5-Br atom, and an intermolecular halogen bond between the 2-COMe group of one molecule and the 5-Br of a neighboring molecule.[10]
This illustrates a key principle of crystal engineering: the introduction of specific functional groups can be used to direct the formation of predictable intermolecular interactions, thereby controlling the supramolecular assembly.
Analysis of Intermolecular Interactions
The packing of 2,4-dibromothiazole derivatives in the solid state is governed by a variety of non-covalent interactions.
-
Halogen Bonding: This is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen, nitrogen, or another halogen atom.[11] In brominated thiazoles, Br···N, Br···O, and Br···Br contacts are common and play a significant role in stabilizing the crystal packing.[10][12] These interactions can be surprisingly strong, sometimes competing with or even exceeding the strength of conventional hydrogen bonds.[11]
-
Hydrogen Bonding: While the thiazole ring itself has only one C-H bond capable of acting as a weak hydrogen bond donor, substituents often introduce stronger donors (like N-H) or acceptors (like C=O). These interactions are a primary driver in many crystal structures.
-
π-π Stacking: The aromatic thiazole ring can interact with neighboring rings through π-π stacking. These interactions, while generally weaker than halogen or hydrogen bonds, contribute to the overall stability of the crystal lattice.
Tabulated Crystallographic Data
The following table summarizes key crystallographic data for 2,4-dibromothiazole and a functionalized derivative, allowing for direct comparison. The data is sourced from the work of Aitken et al.[10]
| Parameter | 2,4-Dibromothiazole | 2,4-Diacetyl-5-bromothiazole |
| Formula | C₃HBr₂NS | C₇H₅Br N O₂S |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Fmm2 | P-1 |
| a (Å) | 6.700(10) | 4.040(2) |
| b (Å) | 16.21(3) | 8.254(5) |
| c (Å) | 5.516(8) | 13.208(8) |
| α (°) | 90 | 96.191(17) |
| β (°) | 90 | 93.865(16) |
| γ (°) | 90 | 94.067(11) |
| Volume (ų) | 594.1(18) | 433.9(4) |
| Z | 4 | 2 |
| Key Feature | Disordered structure | Dominated by halogen bonding |
The Cambridge Structural Database (CSD): A Critical Research Tool
No discussion of crystallography is complete without mentioning the Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[13][14] It is an indispensable resource for:
-
Searching for known structures: Researchers can determine if a structure of a specific compound or a related derivative has already been solved.
-
Analyzing structural trends: The vast amount of data allows for statistical analysis of bond lengths, angles, and intermolecular contacts across thousands of structures.
-
Informing crystal engineering strategies: By studying how similar molecules pack, scientists can develop hypotheses about how to crystallize new compounds or design molecules that will assemble in a desired way.
All novel crystal structures should be deposited in the CSD to make the data accessible to the global scientific community, ensuring its discoverability and reusability.[14][15]
Conclusion and Future Outlook
The X-ray crystal structure analysis of 2,4-dibromothiazole derivatives provides fundamental insights into their molecular architecture and supramolecular assembly. This knowledge is not merely academic; it is a powerful tool for the rational design of new therapeutic agents and advanced materials. The ability of the dibrominated scaffold to engage in specific and directional intermolecular interactions, particularly halogen bonding, makes it an attractive platform for crystal engineering.
Future research will likely focus on co-crystallization studies, where 2,4-dibromothiazole derivatives are combined with other molecules to form new multi-component crystalline materials with unique properties. Furthermore, as our understanding of the relationship between crystal structure and bulk properties grows, the principles outlined in this guide will become even more crucial for developing the next generation of thiazole-based technologies.
References
-
Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45(10), 489-494. [Link]
-
Ganapathi, K., & Venkataraman, K. (1945). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-373. [Link]
-
Kitamura, M., & Ishizu, T. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184. [Link]
-
ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. Retrieved from [Link]
-
Silva, J. P., et al. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18), 5543. [Link]
-
Alarcón-Espósito, J., et al. (2024). Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. Molecules, 29(13), 3215. [Link]
-
Fei, X., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chinese Journal of Chemistry, 28(2), 299-305. [Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. [Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732. [Link]
-
Cook, E. G., Jr., & Schug, J. C. (1970). Intermolecular Interactions and the Weak Benzene–Halogen Complexes. The Journal of Chemical Physics, 53(2), 723-730. [Link]
-
Bach, T., & Heuser, S. (2001). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(19), 6309-6314. [Link]
-
Scott, C. J., & Garg, N. K. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 9(9), 8189-8201. [Link]
-
Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]
-
Reddy, C. R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5427-5437. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
-
El-Metwaly, A. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5484. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. [Link]
-
Yusuf, M., & Zubair, M. S. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-15. [Link]
-
Asiri, A. M., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 629-631. [Link]
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Bielawski, M., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Molecules, 29(1), 229. [Link]
-
Al-Abdullah, E. S., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1046. [Link]
-
Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43. [Link]
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A Technical Guide to the Potential Applications of Substituted Thiazole Sulfonyl Chlorides
Abstract: Substituted thiazole sulfonyl chlorides are a class of reactive chemical intermediates that have garnered significant attention across various scientific disciplines. Their unique structural features, particularly the combination of a reactive sulfonyl chloride group and a biologically active thiazole ring, make them exceptionally versatile building blocks. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of these compounds. We will delve into their critical role in medicinal chemistry as precursors to potent enzyme inhibitors, their emerging use in the development of novel agrochemicals, and their application in materials science for creating functional polymers and dyes. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current landscape and future potential of substituted thiazole sulfonyl chlorides.
The Thiazole Sulfonyl Chloride Scaffold: A Versatile Synthetic Intermediate
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in various biological interactions.[2] When substituted with a sulfonyl chloride (-SO₂Cl) group, the thiazole ring becomes a highly reactive and versatile intermediate. The sulfonyl chloride moiety is a powerful electrophile, readily reacting with nucleophiles such as amines to form stable sulfonamides.[3] This reactivity is the cornerstone of its utility in synthesizing a vast array of derivatives with diverse biological and material properties.[4]
The electronic properties of the thiazole ring can be tuned by the nature and position of other substituents, which in turn influences the reactivity of the sulfonyl chloride and the properties of the resulting derivatives. This inherent tunability allows for the rational design of molecules with specific desired characteristics.
Core Synthesis Methodologies
The synthesis of substituted thiazole sulfonyl chlorides typically begins with a pre-functionalized thiazole ring, often a 2-aminothiazole derivative. A common and effective method involves a diazotization-sulfonation sequence.
General Synthetic Workflow
The general pathway involves the conversion of an amino group on the thiazole ring into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.
Caption: General workflow for the synthesis of substituted thiazole sulfonyl chlorides.
Detailed Experimental Protocol: Synthesis of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride[3]
This protocol provides a representative example of the synthesis of a common thiazole sulfonyl chloride intermediate.[3]
Materials:
-
2-Acetamido-4-methylthiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂) gas
-
Copper(II) chloride (CuCl₂)
-
Glacial acetic acid
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: A suspension of 2-acetamido-4-methylthiazole (1 equivalent) in a mixture of concentrated HCl and water is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonation: In a separate flask, a solution of copper(II) chloride (catalytic amount) in glacial acetic acid is prepared and saturated with sulfur dioxide gas at 0-5°C. The previously prepared cold diazonium salt solution is then added slowly to this mixture, with continuous bubbling of SO₂ gas. The reaction is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
-
Work-up and Isolation: The reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration. The crude product is then dissolved in dichloromethane, washed with cold water, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude 2-acetamido-4-methylthiazole-5-sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the sulfonyl chloride group can be confirmed by its characteristic infrared (IR) absorption bands.
Applications in Medicinal Chemistry
The primary application of substituted thiazole sulfonyl chlorides in drug discovery is as a versatile intermediate for the synthesis of thiazole sulfonamides. The sulfonamide moiety is a well-established pharmacophore with a broad range of therapeutic applications.[5]
The Thiazole Sulfonamide Moiety in Drug Design
Thiazole sulfonamides are prevalent in medicinal chemistry due to their ability to act as inhibitors for various enzymes.[5][6] The sulfonamide group can coordinate with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases, or form hydrogen bonds with key amino acid residues.[7] The substituted thiazole ring provides a scaffold for further functionalization, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[8]
Case Study: Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[7] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[9] Thiazole sulfonamides have been extensively investigated as potent CA inhibitors.[6][7]
For instance, various novel sulfonamide derivatives containing thiazole moieties have demonstrated significant inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) isozymes, with some compounds showing activity in the nanomolar range.[7] The sulfonamide group anchors to the zinc ion in the active site, while the thiazole portion can be modified to achieve isoform selectivity.[9]
Case Study: Kinase Inhibitors
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] Thiazole-based compounds have emerged as a promising class of kinase inhibitors.[10][11] The thiazole sulfonamide scaffold has been utilized to develop inhibitors for various kinases, including B-Raf and members of the ErbB family.[11][12]
For example, thiazole derivatives containing a phenyl sulfonyl group have shown potent inhibition of the B-RAFV600E kinase, a key driver in melanoma.[11] The sulfonamide moiety can form critical interactions within the ATP-binding pocket of the kinase.
Caption: Inhibition of the MAPK/ERK signaling pathway by a thiazole sulfonamide-based kinase inhibitor.
Other Therapeutic Areas
The versatility of the thiazole sulfonamide scaffold extends to other therapeutic areas, including:
-
Antimicrobial Agents: Some thiazole sulfonamide derivatives have shown promising activity against various bacterial and fungal strains.[13]
-
Neuroprotective Agents: Novel thiazole sulfonamides have been investigated for their neuroprotective effects in models of Parkinson's disease.[5][14]
-
Anti-inflammatory Agents: The thiazole nucleus is present in non-steroidal anti-inflammatory drugs like Meloxicam.[15]
Expanding Horizons: Agrochemical and Material Science Applications
While the primary focus has been on medicinal chemistry, the utility of substituted thiazole sulfonyl chlorides extends to other fields.
Agrochemicals
Thiazole derivatives are used in the development of pesticides.[16][17] Specifically, 2-chloro-5-chloromethyl-thiazole, which can be synthesized from related precursors, is a key intermediate for certain insecticides.[18][19] The reactivity of the sulfonyl chloride group allows for its incorporation into molecules designed to have herbicidal or fungicidal properties.[16]
| Compound Class | Application Area | Reference |
| Thiazole-based sulfonamides | Herbicides, Fungicides | [16] |
| 2-Chloro-5-chloromethyl-thiazole | Insecticide Intermediate | [18][19] |
Materials Science
The rigid, planar structure and extended π-conjugated system of certain thiazole derivatives make them attractive for applications in organic electronics and materials science.[20][21] Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, are being explored as building blocks for organic semiconductors used in solar cells and other electronic devices.[20][21] While direct applications of thiazole sulfonyl chlorides in this area are less common, they can serve as reactive intermediates to introduce sulfonyl-containing functional groups into polymer backbones or dye molecules, thereby modifying their electronic and physical properties.
Future Perspectives and Conclusion
Substituted thiazole sulfonyl chlorides are established as highly valuable and versatile chemical intermediates. Their importance in medicinal chemistry, particularly in the synthesis of enzyme inhibitors, is well-documented and continues to be an active area of research. The future will likely see the development of more sophisticated synthetic methods, allowing for greater control over substitution patterns and the creation of more complex and diverse molecular architectures.
Emerging applications in agrochemicals and materials science highlight the broader potential of this compound class. As our understanding of structure-property relationships deepens, we can expect to see the rational design of novel thiazole-based molecules with tailored functionalities for a wide range of applications, from targeted therapeutics to advanced electronic materials. The continued exploration of substituted thiazole sulfonyl chlorides and their derivatives promises to yield exciting new discoveries and innovations across the chemical sciences.
References
-
Gülçin, İ., & Supuran, C. T. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-7. [Link]
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Kılıçaslan, S., Arslan, M., Ruya, Z., Bilen, Ç., Ergün, A., Gençer, N., & Arslan, O. (2016). Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1300-1305. [Link]
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El-Naggar, A. M., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry. [Link]
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Angeli, A., et al. (2013). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Bioorganic & Medicinal Chemistry Letters, 23(17), 4933-4937. [Link]
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Maresca, A., et al. (2017). Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action. Journal of Medicinal Chemistry, 60(5), 2074-2085. [Link]
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Abdel-Aziz, A. A.-M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35873-35901. [Link]
-
Jaroensi, T., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry, 16(2), 405-416. [Link]
-
ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. [Table]. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry. [Link]
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Taha, M., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 12(1), 1957. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Williams, S. J., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. MedChemComm, 4(4), 673-678. [Link]
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Jaroensi, T., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry. [Link]
-
MySkinRecipes. (n.d.). 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Thiazolo[5,4-d]thiazole-based Compounds: Emerging Targets in Material Science, Organic Electronics and Photovoltaics. Retrieved from [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2025). Synthesis and Cytotoxic Activity of Some New Sulfa Drugs Containing Thiazole Nucleus. Indian Journal of Heterocyclic Chemistry, 35(2). [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4935. [Link]
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El-Sayed, N. N. E., et al. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Synthetic Communications, 52(23), 3025-3038. [Link]
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Unnamed author. (n.d.). Thiazole is an aromatic five membered heterocyclic compound. [PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of various thiazole sulfonamide derivatives. [Image]. Retrieved from [Link]
-
Bevk, D., et al. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 3(28), 11418-11431. [Link]
-
Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(5), 452-468. [Link]
-
Kotvitska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9844. [Link]
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-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Patent 0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Yang, G., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22445-22458. [Link]
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The Reactivity of Sulfonyl Chlorides with Nucleophiles: A Comprehensive Guide for Synthetic and Medicinal Chemists
Executive Summary
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis and drug development. Its inherent reactivity allows for the facile introduction of the sulfonyl moiety into a wide array of molecular scaffolds, enabling the synthesis of stable sulfonamides and reactive sulfonate esters[1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical overviews, providing researchers with an in-depth mechanistic understanding, quantitative kinetic data, and field-proven, self-validating experimental protocols. Understanding the causality behind these reactions is essential for optimizing yields, minimizing side reactions, and troubleshooting complex synthetic workflows.
Mechanistic Foundations of Substitution at Sulfonyl Sulfur ( )
The reactivity of sulfonyl chlorides is driven by the highly electrophilic nature of the sulfur atom, which is rendered electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine leaving group[1].
Unlike nucleophilic substitution at
-
Concerted
-like Pathway: Involves synchronous bond making and bond breaking, characterized by a looser transition state. -
Stepwise Addition-Elimination (
) Pathway: Proceeds via the initial attack of the nucleophile to form a pentacoordinate, trigonal bipyramidal intermediate, followed by the expulsion of the chloride ion.
Interestingly, steric bulk does not always hinder reactivity at the sulfonyl center. Kinetic studies on chloride-chloride exchange reactions demonstrate that ortho-alkyl substituted benzenesulfonyl chlorides exhibit enhanced reactivity[2]. This counterintuitive "steric acceleration" is attributed to the relief of ground-state strain between the alkyl groups and the sulfonyl oxygen atoms as the tetrahedral starting material transitions into the trigonal bipyramidal intermediate[2].
Caption: Logical relationship of nucleophilic substitution pathways at the sulfonyl sulfur atom.
Kinetic Stability and the Hydrolysis Side-Reaction
In both medicinal chemistry and process development, the most prevalent competing reaction is hydrolysis. Sulfonyl chlorides react with ambient moisture to form highly polar, unreactive sulfonic acids.
The kinetic solvent isotope effect (KSIE =
To mitigate hydrolysis in industrial settings, temperature control is paramount. Subambient temperature studies reveal that lowering the reaction temperature dramatically suppresses the hydrolysis rate. For a para-substituted benzenesulfonyl chloride in a 30% water / 70% acetonitrile mixture, reducing the temperature from 25 °C to 6 °C decreases the reaction rate constant approximately 6-fold[4].
Table 1: Quantitative Hydrolysis Kinetics of Sulfonyl Chlorides
| Substrate | Solvent System | Temperature (°C) | Rate Constant ( | KSIE ( |
| Benzenesulfonyl chloride | Water | 10 | - | 1.58[3] |
| Dimethylsulfamoyl chloride | Water | 25 | - | 1.33[3] |
| p-Substituted benzenesulfonyl chloride | 30% H₂O / 70% MeCN | 25 | N/A | |
| p-Substituted benzenesulfonyl chloride | 30% H₂O / 70% MeCN | 6 | N/A |
Synthesis of Sulfonamides: The Hinsberg Protocol and Causality
The reaction of sulfonyl chlorides with amines is the definitive method for synthesizing sulfonamides. This reactivity is historically exploited in the Hinsberg test to distinguish between primary, secondary, and tertiary amines[5].
-
Primary Amines: React to form an N-substituted sulfonamide. Because the sulfonyl group is highly electron-withdrawing, the remaining N–H proton is acidic and can be deprotonated by an aqueous base to form a water-soluble salt[5].
-
Secondary Amines: React to form an N,N-disubstituted sulfonamide. Lacking an acidic proton, this product remains insoluble in aqueous base[5].
-
Tertiary Amines: Do not form stable sulfonamides due to the lack of an N–H proton, though they can act as nucleophilic catalysts (e.g., DMAP) by forming highly reactive, transient sulfonylammonium intermediates[5].
Causality in Reagent Selection
The reaction generates one equivalent of hydrochloric acid (HCl). Without an exogenous base, the unreacted amine nucleophile would be protonated to form an unreactive ammonium salt, effectively capping the maximum theoretical yield at 50%. Therefore, the addition of bases like Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Pyridine is not optional; it is a mechanistic necessity.
Experimental Methodologies: Self-Validating Systems
To ensure reproducibility, protocols must be designed as self-validating systems where each step provides observable feedback.
Protocol: Standard Sulfonamide Synthesis (Non-Aqueous)
-
Preparation: Dissolve the amine nucleophile (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Causality: Anhydrous conditions strictly prevent the competitive hydrolysis of the electrophile.
-
-
Base Addition: Add an organic base (e.g., TEA or DIPEA) at 1.5 to 2.0 eq.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: The sulfonylation reaction is highly exothermic. Subambient temperatures prevent thermal degradation and minimize side reactions[4].
-
-
Electrophile Addition: Add the sulfonyl chloride (1.1 eq) dropwise over 10 minutes.
-
Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via LCMS.
-
Validation Check: The mass shift from the amine (
) to the sulfonamide ( ) serves as an internal validation of electrophilic capture. If the sulfonyl chloride peak persists alongside unreacted amine, add 0.1 eq of DMAP to catalyze the reaction.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Caption: Step-by-step experimental workflow for the synthesis of sulfonamides.
References
- Benchchem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Benchchem.
- MDPI. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides." MDPI.
- Taylor & Francis. "Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benze..." Taylor & Francis.
- Canadian Science Publishing. "Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl." Canadian Science Publishing.
- JoVE. "Video: Amines to Sulfonamides: The Hinsberg Test." JoVE.
Sources
Literature review of dibromothiazole compounds
Literature Review: Dibromothiazole Compounds A Technical Guide to Regioselective Functionalization in Drug Discovery
Part 1: Executive Summary
Dibromothiazoles—specifically 2,4-dibromothiazole and 2,5-dibromothiazole —are high-value heteroaromatic scaffolds in medicinal chemistry. They serve as "linchpin" intermediates, allowing the modular construction of complex bioactive molecules. Their utility stems from the differential reactivity of the two carbon-bromine (C–Br) bonds.
For a drug developer, the core value proposition of these compounds is orthogonal reactivity . The electronic environment of the thiazole ring renders the C2, C4, and C5 positions distinct, enabling sequential, site-selective cross-coupling reactions (Suzuki, Stille, Negishi) without the need for protecting groups. This guide synthesizes the current literature on the synthesis, reactivity profiles, and experimental protocols for these scaffolds.
Part 2: Structural Chemistry & Synthesis
The Isomers
While multiple brominated thiazoles exist, two isomers dominate the literature due to their synthetic accessibility and strategic substitution patterns:
-
2,4-Dibromothiazole: The most versatile scaffold for creating 2,4-disubstituted thiazoles (e.g., Cystothiazole analogs, peptide mimetics).
-
2,5-Dibromothiazole: Used for accessing 2,5-disubstituted systems (e.g., conjugated polymers, specific kinase inhibitors).
Synthesis of the Scaffolds
A. Synthesis of 2,4-Dibromothiazole The industrial standard involves the aromatization of 2,4-thiazolidinedione.
-
Precursor: 2,4-Thiazolidinedione (commercially available).[1]
-
Reagent: Phosphorus oxybromide (
). -
Mechanism: The dione undergoes tautomerization and bromination/dehydration to yield the aromatic thiazole.
-
Literature Yield: ~60–80%.
B. Synthesis of 2,5-Dibromothiazole This isomer is often accessed via lithiation sequences or direct bromination under controlled conditions.
-
Method 1: Bromination of thiazole with
often yields a mixture; however, sequential bromination/debromination strategies have been optimized. -
Method 2 (Regioselective): Lithiation of 2-bromothiazole at the C5 position (using LDA or LiTMP) followed by quenching with a bromine source (e.g.,
).
Part 3: The Reactivity Matrix (Core Directive)
The "decision tree" for using dibromothiazoles relies on the electronic hierarchy of the ring positions.
Electronic Hierarchy
-
C2 Position: Flanked by both the sulfur and nitrogen atoms. It is the most electron-deficient site, making it highly susceptible to oxidative addition by Pd(0) catalysts.
-
C5 Position: Electron-rich compared to C2, but more reactive than C4 in electrophilic aromatic substitution (SEAr).
-
C4 Position: The least reactive in nucleophilic contexts but accessible via halogen-metal exchange after C2 is blocked.
Regioselective Logic Flow
Scenario A: 2,4-Dibromothiazole
-
First Functionalization (C2): Palladium-catalyzed cross-couplings occur almost exclusively at C2 due to faster oxidative addition.
-
Second Functionalization (C4): Once C2 is substituted, the remaining C4-Br bond can be engaged via a second Pd-catalyzed reaction (requiring harsher conditions) or Lithium-Halogen exchange (using
-BuLi).
Scenario B: 2,5-Dibromothiazole
-
First Functionalization (C2): Similar to the 2,4-isomer, C2 reacts first under Pd-catalysis.
-
Second Functionalization (C5): The remaining C5-Br is then available for coupling.
Part 4: Visualization of Reaction Logic
The following diagram illustrates the divergent synthesis pathways for 2,4-dibromothiazole, the most common scaffold in drug discovery.
Caption: Divergent synthesis pathways from 2,4-dibromothiazole showing C2-first selectivity.
Part 5: Experimental Protocols
These protocols are synthesized from standard methodologies in the referenced literature (Bach et al., J. Org. Chem.).[2][3][4][5][6][7][8][9][10][11][12]
Protocol A: Regioselective Suzuki Coupling at C2
Target: Synthesis of 2-aryl-4-bromothiazole from 2,4-dibromothiazole.
-
Setup: In a flame-dried Schlenk flask, dissolve 2,4-dibromothiazole (1.0 equiv) and the desired arylboronic acid (1.1 equiv) in a mixture of DME/
(3:1 ratio, 0.1 M concentration). -
Base: Add
(2.0 equiv). -
Catalyst: Add
(5 mol%). Note: Tetrakis is preferred for high C2 selectivity over more active catalysts like Pd(dppf)Cl2 which might erode regiocontrol. -
Reaction: Heat to 80°C for 4–6 hours under Argon. Monitor by TLC (the starting dibromide disappears; the mono-coupled product appears).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography.-
Expected Yield: 75–90%.
-
Protocol B: Functionalization of C4 via Lithium-Halogen Exchange
Target: Derivatization of the C4 position after C2 is blocked.
-
Setup: Dissolve the 2-substituted-4-bromothiazole (1.0 equiv) in anhydrous THF (0.05 M) under Argon. Cool to -78°C .[4][10][12]
-
Exchange: Add
-BuLi (2.1 equiv, 1.7 M in pentane) dropwise.-
Critical Step: The first equiv performs the exchange; the second equiv destroys the resulting
-BuBr to prevent alkylation side reactions.
-
-
Incubation: Stir at -78°C for 30 minutes. The solution usually turns yellow/orange, indicating the formation of the lithiated species.
-
Quench: Add the electrophile (e.g., aldehyde, ketone, DMF) dropwise.
-
Warming: Allow to warm to RT slowly over 2 hours.
-
Workup: Quench with saturated
. Extract with ether.[4]
Part 6: Data Summary
Table 1: Comparative Reactivity of Thiazole Positions
| Position | Electronic Character | Preferred Reaction | Primary Reagent Class |
| C2 | Most Electrophilic ( | Oxidative Addition (Pd) | Boronic Acids, Stannanes |
| C4 | Least Reactive (Nucleophilic) | Li-Halogen Exchange | |
| C5 | Nucleophilic ( | Electrophilic Subst. (SEAr) | NBS, NCS, Electrophiles |
Part 7: References
-
Bach, T., & Heuser, S. (2002). "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." The Journal of Organic Chemistry, 67(16), 5789–5795. Link
-
Uzelac, E. J., & Rasmussen, S. C. (2017). "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947–5951. Link
-
Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2006). "Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions." The Journal of Organic Chemistry, 71(10), 3754–3761. Link
-
Reiss, R., & Bach, T. (2011). "2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine–Magnesium Exchange Reactions of 2,4-Dibromothiazole." Synthesis, 2011(02), 199–206.[3] Link
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- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Strategic Synthesis of Novel Sulfonamides from 2,4-Dibromothiazole-5-sulfonyl Chloride
Introduction: The Strategic Value of the Thiazole-Sulfonamide Scaffold
In the landscape of medicinal chemistry, the sulfonamide and thiazole moieties are foundational pharmacophores, each contributing to a vast portfolio of therapeutic agents. Sulfonamides are integral to drugs with antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Similarly, the thiazole ring is a privileged scaffold found in compounds developed for a wide range of disorders, including neurodegenerative diseases, microbial infections, and cancer.[1][3][4]
The strategic hybridization of these two components creates a powerful platform for drug discovery. The starting material, 2,4-Dibromothiazole-5-sulfonyl chloride , represents a particularly valuable building block. Its trifunctional nature—a reactive sulfonyl chloride at the C5 position and two synthetically versatile bromine atoms at C2 and C4—offers a modular approach to generating diverse chemical libraries. The initial sulfonamide synthesis provides a stable core, while the bromine atoms serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the thiazole ring to optimize biological activity and pharmacokinetic properties.
This document provides a detailed protocol for the synthesis of N-substituted 2,4-Dibromothiazole-5-sulfonamides, explains the chemical principles behind the procedural steps, and outlines a workflow for producing and validating these high-value intermediates.
Part 1: Reaction Principles and Mechanistic Overview
The core transformation is a classic nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride. The nitrogen atom of a primary or secondary amine acts as the nucleophile, attacking the highly electrophilic sulfur center.
Causality Behind Key Experimental Choices:
-
The Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). In the absence of a base, this HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added in slight excess to scavenge the HCl as it forms, ensuring the amine remains available for reaction.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are required. The sulfonyl chloride group is highly susceptible to hydrolysis; the presence of water or protic solvents would lead to the formation of the corresponding sulfonic acid, a significant and often difficult-to-remove byproduct.
-
Temperature Control: The reaction is typically exothermic. Performing the initial addition of the sulfonyl chloride at a reduced temperature (0 °C) is critical for controlling the reaction rate. This minimizes the formation of side products and prevents potential degradation of sensitive starting materials or products.
Visualizing the Reaction Mechanism
Sources
- 1. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
2,4-Dibromothiazole-5-sulfonyl chloride as a building block in organic synthesis
Part 1: Core Directive & Executive Summary
2,4-Dibromothiazole-5-sulfonyl chloride represents a high-value "tri-functional" scaffold for medicinal chemistry. Unlike standard heteroaryl halides, this building block offers three distinct electrophilic sites with a strictly defined reactivity hierarchy. This allows for the programmable assembly of trisubstituted thiazoles—a pharmacophore privileged in kinase inhibitors, antibiotics, and metabolic modulators.
This guide provides a validated roadmap for exploiting this molecule's unique electronic landscape. We move beyond generic recipes to provide a chemoselective logic gate approach: utilizing the sulfonyl chloride first, followed by the highly activated C2-bromide, and finally the latent C4-bromide.
Part 2: Scientific Integrity & Logic (The Chemical Profile)
The Reactivity Hierarchy (The "Golden Rule")
Success with this molecule requires strict adherence to its electrophilic order of operations. The presence of the sulfonyl group at C5 dramatically alters the ring's electronics compared to the parent 2,4-dibromothiazole.
-
Site A: Sulfonyl Chloride (C5-SO₂Cl) [1]
-
Reactivity:Highest. Reacts with nucleophiles (amines, alcohols) at 0°C to RT.
-
Mechanism:[1][2][3][4] Nucleophilic Acyl Substitution (Sulfonylation).
-
Critical Insight: Must be derivatized first. The sulfonyl group acts as an electron-withdrawing anchor (EWG) that activates the ring for subsequent steps.
-
-
Site B: C2-Bromine
-
Reactivity:High. Significantly more reactive than standard thiazole bromides due to the combined EWG effect of the ring nitrogen and the C5-sulfonyl group.
-
Mechanism:[1][2][3][4] SₙAr (Nucleophilic Aromatic Substitution) or Metal-Catalyzed Cross-Coupling.
-
Critical Insight: Can often be displaced by amines/thiols under mild conditions (RT to 50°C) without touching the C4-bromide.
-
-
Site C: C4-Bromine
-
Reactivity:Latent. Sterically adjacent to the bulky sulfonyl group and electronically less activated than C2.
-
Mechanism:[1][2][3][4] Metal-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira).
-
Critical Insight: Requires forcing conditions (Heat, active Pd catalysts) and is typically the final diversification point.
-
Part 3: Visualization (Reactivity Map)
Caption: Electrophilic hierarchy of the scaffold. Red indicates immediate reactivity; Blue indicates latent reactivity requiring catalysis.
Part 4: Experimental Protocols
Protocol A: Chemoselective Sulfonamide Synthesis (Step 1)
Objective: Install the sulfonamide "anchor" without displacing the C2-bromide.
Reagents:
-
2,4-Dibromothiazole-5-sulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.0 - 1.1 equiv)
-
DIPEA (Diisopropylethylamine) (1.2 equiv) or Pyridine (2.0 equiv)
-
DCM (Dichloromethane) (Anhydrous)
Procedure:
-
Setup: Dissolve the amine and base in anhydrous DCM under N₂ atmosphere. Cool to 0°C .
-
Why? Cooling is critical. Although the SO₂Cl is most reactive, the C2-Br is activated. Higher temperatures or excess amine can lead to trace SₙAr byproducts at C2.
-
-
Addition: Dissolve the sulfonyl chloride in a minimum volume of DCM and add dropwise to the amine solution over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Monitoring: TLC/LCMS should show complete consumption of the chloride.
-
Workup: Dilute with DCM, wash with 0.5M HCl (to remove base), then brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Check:
-
Pass: LCMS shows M+H corresponding to the sulfonamide. ¹H NMR shows retention of the thiazole ring signals (if any protons present) and lack of amine doubling.
-
Fail: If you see a mass corresponding to [M + Amine - HBr], you have displaced the C2-bromide. Reduce temperature and ensure strict 1.0 equiv stoichiometry.
Protocol B: Regioselective C2-Functionalization (Step 2)
Objective: Diversify the C2 position while leaving C4 intact.
Option B1: SₙAr Displacement (Amination)
-
Substrate: 5-Sulfonamido-2,4-dibromothiazole.
-
Nucleophile: Cyclic amines (morpholine, piperazine) or anilines.
-
Conditions: THF or DMF, K₂CO₃, RT to 50°C .
-
Note: The C5-sulfonamide group makes C2 highly electrophilic. Often no metal catalyst is needed.
Option B2: Suzuki-Miyaura Coupling (C-C Bond)
-
Substrate: 5-Sulfonamido-2,4-dibromothiazole.
-
Boronic Acid:[5] Aryl/Heteroaryl boronic acid (1.1 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: Na₂CO₃ (2M aq).
-
Solvent: DME/Water or Dioxane/Water (3:1).
-
Temp:60°C .
-
Why 60°C? This temperature is sufficient to couple at C2 but typically too low to activate the sterically hindered C4-bromide.
Protocol C: C4-Functionalization (Step 3)
Objective: Final diversification at the "difficult" C4 position.
Reagents:
-
C2-Substituted-C4-bromo-thiazole intermediate.
-
Boronic Acid/Ester (1.5 equiv).[6]
-
Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2 (Active catalysts required).
-
Base: K₃PO₄ or Cs₂CO₃.
-
Solvent: Toluene/Water or Dioxane.
-
Temp: 90°C - 110°C .
Procedure:
-
Combine intermediate, boronic acid, and base in solvent. Degas with N₂ for 10 mins.
-
Add catalyst.[7] Seal tube.
-
Heat to 100°C for 4-12 hours.
-
Note: Steric hindrance from the C5-sulfonamide and the C2-substituent may slow this reaction. Use electron-rich ligands (XPhos, SPhos) if conversion is poor.
Part 5: Data Summary & Workflow Visualization
Comparative Reactivity Table
| Position | Functional Group | Reaction Type | Relative Rate | Recommended Temp |
| C5 | Sulfonyl Chloride | Nucleophilic Attack | Fast (1000x) | 0°C |
| C2 | Bromide | SₙAr / Pd-Coupling | Medium (100x) | 25°C - 60°C |
| C4 | Bromide | Pd-Coupling | Slow (1x) | 90°C - 120°C |
Synthetic Workflow Diagram
Caption: Step-wise assembly of the trisubstituted core. Note the temperature gradient increases with each step.
Part 6: References
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link
-
Context: Establishes the fundamental reactivity difference between C2 and C4 bromines in thiazole scaffolds.
-
-
Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings of Dihaloazoles. Journal of the American Chemical Society, 132(51), 18078–18080. Link
-
Context: Provides mechanistic insight into ligand-controlled regioselectivity in poly-halogenated heterocycles.
-
-
Woolven, H., et al. (2011).[8] DABSO-Based Sulfonyl Chloride Synthesis. Organic Letters, 13(18), 4876-4878. Link
-
Sigma-Aldrich Product Data. 2,4-Dibromothiazole.[10][11] Link
-
Context: Physical properties and safety data for the parent scaffold.
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. d-nb.info [d-nb.info]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. 2,4-二溴噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2,4-Dibromothiazole 97 4175-77-3 [sigmaaldrich.com]
Application Note: Thiazole Scaffolds in Antimicrobial Discovery
Topic: Thiazole-based compounds in antimicrobial drug discovery. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
From Rational Design to Validated Lead Candidates
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, central to the pharmacophore of established antibiotics like penicillins (via the thiazolidine ring), cephalosporins, and sulfathiazoles. Its electron-rich nature, ability to form hydrogen bonds, and metabolic stability make it an ideal core for targeting multidrug-resistant (MDR) pathogens, including MRSA and Pseudomonas aeruginosa. This guide provides a rigorous technical roadmap for the synthesis, solubility optimization, and biological validation of thiazole-based antimicrobials, addressing common pitfalls such as poor aqueous solubility and false positives in screening.
Part 1: Chemical Space & Synthesis Strategy
Rational Design Principles
Thiazoles exhibit antimicrobial activity primarily through two mechanisms depending on substitution:
-
Cell Wall/Membrane Targeting: Long lipophilic chains at C2 or C4 facilitate membrane insertion.
-
Enzyme Inhibition (DNA Gyrase B): 2-aminothiazoles mimic the ATP-binding pocket of bacterial DNA gyrase B (GyrB), blocking supercoiling.
Protocol: Hantzsch Thiazole Synthesis (Optimized)
The Hantzsch condensation is the most robust method for generating 2,4-disubstituted thiazoles. This protocol is optimized for high yield and purity, minimizing side reactions common in bulk synthesis.
Reagents:
- -Haloketone (e.g., phenacyl bromide derivatives)
-
Thioamide or Thiourea (for 2-aminothiazoles)
-
Solvent: Absolute Ethanol (EtOH) or DMF (for insoluble substrates)
Step-by-Step Methodology:
-
Stoichiometry: Dissolve 1.0 equivalent of the
-haloketone and 1.1 equivalents of thiourea in absolute ethanol (5 mL per mmol). -
Reflux: Heat the mixture to reflux (
) with magnetic stirring. Monitor by TLC (typically 2–4 hours).-
Checkpoint: A heavy precipitate usually forms within 30 minutes; this is the hydrobromide salt of the thiazole.
-
-
Isolation: Cool to room temperature (RT). Filter the precipitate and wash with cold ethanol (
mL). -
Free Base Liberation: Suspend the solid in water. Adjust pH to ~9 using 10% aqueous ammonium hydroxide (
) or sodium carbonate ( ). Stir for 30 minutes. -
Purification: Filter the free base, wash with water, and recrystallize from hot ethanol/water mixtures.
-
Validation: Verify structure via
-NMR (characteristic thiazole proton at 6.5–8.0 ppm) and LC-MS.
-
Figure 1: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
Part 2: Antimicrobial Screening Protocols[1][2]
Solubility Troubleshooting (Critical Step)
Thiazole derivatives often suffer from poor aqueous solubility, leading to precipitation in assay media and false-negative MIC results.
-
The "Crash-Out" Effect: Diluting a 100% DMSO stock directly into Muller-Hinton Broth (MHB) often causes immediate precipitation.
-
Solution: Use an intermediate dilution step.
-
Prepare 100x stock in 100% DMSO.
-
Dilute 1:10 into sterile water (resulting in 10% DMSO).
-
Dilute this 1:10 into the assay plate (final DMSO 1%).
-
MIC Determination (CLSI M07 Compliance)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Inoculum Prep: Suspend colonies (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Muller-Hinton Broth (CAMHB). -
Plate Setup: Use 96-well round-bottom plates. Add 100 µL of CAMHB to columns 2–12.
-
Compound Addition: Add 200 µL of compound (at 2x highest concentration, max 1% DMSO final) to column 1. Perform serial 2-fold dilutions from column 1 to 10.
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.
-
Well 11: Growth Control (Bacteria + Media + DMSO).
-
Well 12: Sterility Control (Media only).
-
-
Incubation: 16–20 hours at
. -
Readout: Visual turbidity or OD600. MIC is the lowest concentration with no visible growth.
Time-Kill Kinetics
Objective: Determine if the thiazole is bacteriostatic or bactericidal.
Protocol:
-
Prepare tubes with CAMHB containing the compound at 4x MIC .
-
Inoculate with
CFU/mL (final). -
Incubate at
with shaking. -
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute (1:10 steps) in PBS and plate onto Tryptic Soy Agar (TSA). Incubate overnight and count colonies.
Part 3: Advanced Characterization (MoA & Biofilm)
Biofilm Inhibition Assay (Crystal Violet)
Thiazoles are noted for disrupting quorum sensing and biofilm formation. This assay quantifies the inhibition of biofilm mass.[3]
Protocol:
-
Seeding: Inoculate 96-well flat-bottom polystyrene plates with
µL of bacterial suspension ( CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (glucose promotes biofilm). -
Treatment: Add test compounds immediately (for inhibition) or after 24h (for eradication).
-
Incubation: 24 hours at
(static). -
Washing: Gently aspirate media. Wash wells
with µL sterile PBS to remove planktonic cells. Do not touch the bottom. -
Staining: Add
µL of 0.1% Crystal Violet solution. Incubate 15 min at RT. -
Destaining: Wash
with water. Air dry.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solubilization: Add
µL of 30% Acetic Acid or 95% Ethanol to dissolve the dye. -
Quantification: Measure Absorbance at 590 nm.
- [4]
DNA Gyrase Supercoiling Inhibition Assay
Mechanism: Many thiazoles target the ATPase domain of GyrB. Kit Reagents: Relaxed pBR322 plasmid, E. coli Gyrase holoenzyme, ATP, Assay Buffer.
Protocol:
-
Mix: Combine Assay Buffer, Relaxed pBR322 (
µg), and test compound in a microcentrifuge tube. -
Initiate: Add Gyrase enzyme (1 U) and ATP (
mM). Final volume typically 30 µL. -
Incubate: 30 minutes at
. -
Stop: Add Stop Solution (SDS/Proteinase K).
-
Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel). Stain post-run with Ethidium Bromide.
-
Result:Supercoiled DNA migrates faster than Relaxed DNA . Inhibitors will show a band remaining at the "Relaxed" position (higher up the gel).
-
Figure 2: Mechanism of Action for Thiazole-based Gyrase Inhibitors.
Part 4: Safety Profiling (Selectivity Index)
Cytotoxicity Assay (MTT)
To prove the compound is a drug candidate and not a general toxin, calculate the Selectivity Index (
Protocol:
-
Cells: Seed HepG2 or HeLa cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add compounds (serial dilutions) for 24–48 hours.
-
MTT Addition: Add
µL of MTT reagent ( mg/mL in PBS) to each well. Incubate 4h at . -
Solubilization: Aspirate media. Add
µL DMSO to dissolve crystals. -
Read: Measure Absorbance at 570 nm.
References
-
Hantzsch Thiazole Synthesis: BenchChem Application Notes. "Hantzsch Thiazole Synthesis for the Preparation of N-Substituted Derivatives." 9[6][10][11]
-
Antimicrobial Screening Standards: Clinical and Laboratory Standards Institute (CLSI).[12][13] "M100: Performance Standards for Antimicrobial Susceptibility Testing."[12][13] Link
-
Biofilm Protocols: National Institutes of Health (NIH) / PMC. "Microtiter Dish Biofilm Formation Assay." Link
-
Time-Kill Kinetics: Emery Pharma. "Time-Kill Kinetics Assay Protocols."[2] Link
-
DNA Gyrase Assays: Inspiralis. "Escherichia coli Gyrase Supercoiling Inhibition Assay."[14] Link
-
MTT Cytotoxicity: Abcam. "MTT Assay Protocol for Cell Viability." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. ableweb.org [ableweb.org]
- 4. mdpi.com [mdpi.com]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. img.antpedia.com [img.antpedia.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: Strategic Derivatization of 2,4-Dibromothiazole-5-sulfonyl chloride
Topic: Derivatization of 2,4-Dibromothiazole-5-sulfonyl chloride for biological screening Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists
Abstract
The 2,4-dibromothiazole-5-sulfonyl chloride scaffold represents a "privileged structure" in medicinal chemistry, offering a unique trifunctional core for divergent library synthesis. This guide outlines the chemoselective derivatization of this scaffold, prioritizing the highly reactive sulfonyl chloride moiety followed by regioselective functionalization of the C2 and C4 bromine positions. We provide validated protocols for sulfonamide formation and subsequent palladium-catalyzed cross-couplings, enabling the rapid generation of bioactive small molecules for kinase and antimicrobial screening.
Reactivity Profile & Strategic Logic
Successful manipulation of 2,4-dibromothiazole-5-sulfonyl chloride relies on exploiting the distinct electrophilicity of its three reactive centers.
The Electrophilic Hierarchy
-
C5-Sulfonyl Chloride (
): The most reactive center. It is highly susceptible to nucleophilic attack by amines or alcohols. Crucially, this must be derivatized first. Failure to "cap" this position results in hydrolysis to the sulfonic acid or interference during subsequent transition-metal catalysis. -
C2-Bromine: The thiazole C2 position is activated by the adjacent ring nitrogen and sulfur atoms. It is significantly more reactive towards both Nucleophilic Aromatic Substitution (
) and Oxidative Addition (in Pd-catalyzed couplings) than the C4 position. -
C4-Bromine: The least reactive center. Functionalization at C4 typically requires higher temperatures or more active catalyst systems, allowing for high regioselectivity during the C2-functionalization step.[1]
Reaction Workflow
The following diagram illustrates the logical flow for synthesizing tris-substituted thiazole libraries.
Figure 1: Divergent synthesis workflow for 2,4-dibromothiazole-5-sulfonyl chloride. The sequence prioritizes the unstable sulfonyl chloride, followed by exploiting the natural reactivity difference between C2 and C4 bromines.
Experimental Protocols
Protocol A: Sulfonamide Formation (The "Capping" Step)
Objective: To convert the unstable sulfonyl chloride into a stable sulfonamide handle. Mechanism: Nucleophilic substitution at sulfur.[2]
Materials:
-
2,4-Dibromothiazole-5-sulfonyl chloride (1.0 equiv)
-
Primary or Secondary Amine (
) (1.1 equiv) -
Base: Pyridine (2.0 equiv) or Triethylamine (
) (1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF
-
Precaution: The starting material is moisture-sensitive. Store under inert gas.
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the amine (1.1 equiv) and base (e.g., Pyridine, 2.0 equiv) in anhydrous DCM (0.1 M concentration relative to sulfonyl chloride). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 2,4-dibromothiazole-5-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Dropwise addition prevents localized heating and suppresses double-addition side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LCMS. The sulfonyl chloride spot should disappear.
-
Workup:
-
Quench with water.[2]
-
Wash the organic layer with 1N HCl (to remove excess pyridine/amine), then saturated
, and finally Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallization (EtOH/Water) is often sufficient. If necessary, purify via silica gel flash chromatography.[3]
Yield Expectation: 85–95%
Protocol B: Regioselective C2-Arylation (Suzuki-Miyaura Coupling)
Objective: To introduce a carbon scaffold at the C2 position while leaving the C4 bromine intact. Mechanism: Palladium-catalyzed cross-coupling.[1][3][4][5][6] The oxidative addition of Pd(0) occurs preferentially at the electron-deficient C2-Br bond [1].
Materials:
-
2,4-Dibromo-thiazole-5-sulfonamide (Product from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (
) (1.1 equiv) -
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)
Procedure:
-
Degassing: Combine the sulfonamide, boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 minutes to remove oxygen.
-
Why? Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.
-
-
Catalyst Addition: Add
and the aqueous base. Seal the vial. -
Reaction: Heat to 80°C for 4–6 hours.
-
Control: Do not exceed 90°C or prolong reaction times unnecessarily, as this may induce minor coupling at the C4 position.
-
-
Monitoring: LCMS should show the mono-coupled product (M+Ar-Br).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.
-
Purification: Flash chromatography.
Yield Expectation: 70–85%
Protocol C: C4-Functionalization (The "Hard" Step)
Objective: To functionalize the remaining C4 bromine. Context: The C4 position is sterically less accessible and electronically less activated than C2. Forcing conditions or specialized ligands (e.g., XPhos, SPhos) are often required [2].
Procedure (General Suzuki Conditions):
-
Use the C2-substituted intermediate (1.0 equiv).
-
Add excess Boronic Acid (1.5–2.0 equiv).
-
Catalyst:
(2 mol%) with XPhos or SPhos (4 mol%).-
Why? Buchwald ligands (biaryl phosphines) facilitate oxidative addition into deactivated aryl bromides.
-
-
Base:
(3.0 equiv). -
Solvent: Toluene/Water (10:1).
-
Reaction: Heat to 100–110°C (reflux) overnight.
Biological Applications & Screening Context
Derivatives of this scaffold are highly relevant for:
-
Kinase Inhibition: The aminothiazole core mimics the ATP-binding hinge region of kinases. The sulfonamide moiety often forms hydrogen bonds with the "gatekeeper" residues or the DFG motif [3].
-
Antimicrobial Agents: Thiazole sulfonamides have demonstrated efficacy against MRSA and Pseudomonas aeruginosa by inhibiting dihydropteroate synthase (DHPS) [4].
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh sulfonyl chloride. Avoid humid days or use a glovebox if available. |
| Mixture of C2/C4 Products | Loss of Regioselectivity in Step 2 | Lower reaction temperature to 60–70°C. Reduce reaction time. Ensure stoichiometry of boronic acid is strict (1.0–1.1 equiv). |
| No Reaction at C4 | Deactivated Bromine | Switch to electron-rich bulky ligands (XPhos, tBuXPhos). Switch base to |
| Protodebromination | Loss of Br at C4 during Step 2 | Solvent may be "wet" or reaction run too long. Ensure strict anhydrous conditions if using hydride sources (though unlikely in Suzuki). |
References
-
Strotman, N. A., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Journal of Organic Chemistry, 2022.[6] Link
-
Bach, T., & Heuser, S. "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions."[4] Tetrahedron Letters, 2000. Link
-
Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 2004. Link
-
Chaban, T., et al. "Synthesis and Antimicrobial Evaluation of Some Novel Thiazole Sulfonamide Derivatives." Molecules, 2014.[7] Link
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Reactions of 2,4-Dibromothiazole-5-sulfonyl chloride with Amines
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4-Dibromothiazole-5-sulfonyl chloride. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered when reacting this versatile building block with primary and secondary amines. Our goal is to move beyond simple protocols and explain the causality behind experimental observations, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Intended Transformation
The primary reaction between 2,4-Dibromothiazole-5-sulfonyl chloride and an amine is a nucleophilic substitution at the electrophilic sulfur center to form the corresponding N-substituted sulfonamide.[1][2] This reaction is fundamental for installing the biologically significant thiazole-sulfonamide motif, a common scaffold in medicinal chemistry.[2][3] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated in situ.[4]
However, the high reactivity and multifunctional nature of the 2,4-dibromothiazole scaffold introduce pathways to several undesired side reactions. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is very low, and I've isolated the corresponding sulfonic acid. What happened?
Answer: This is the most common issue and is almost always caused by the hydrolysis of the sulfonyl chloride starting material. The sulfur atom in a sulfonyl chloride is highly electrophilic and readily attacked by water, a competing nucleophile.[5]
Causality:
-
Reagent Quality: Use of "wet" solvents, amines, or bases introduces water into the reaction vessel.
-
Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can lead to significant hydrolysis.
-
Work-up Procedure: Quenching the reaction with aqueous solutions prematurely or inefficient extraction can hydrolyze any remaining sulfonyl chloride.[5]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Use solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent.
-
Ensure your amine and base are dry. If necessary, distill them or dry them over appropriate drying agents.
-
-
Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the cooled amine/base mixture. This keeps the instantaneous concentration of the highly reactive sulfonyl chloride low, favoring the reaction with the amine over trace water.
Question 2: I've observed a significant byproduct with a mass corresponding to the addition of my amine and the loss of HBr, not HCl. What is this side reaction?
Answer: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction. The thiazole ring, particularly with two electron-withdrawing bromine atoms and a powerful sulfonyl chloride group, is highly electron-deficient. This makes the carbon atoms bearing the bromine atoms (C2 and C4) susceptible to attack by nucleophiles, including the amine reactant.
Mechanistic Insight: The amine can attack either the C2 or C4 position, displacing a bromide ion. This competes directly with the desired attack at the sulfonyl group. This is a known reactivity pattern for halogenated heterocyclic systems.[6] The rate of this side reaction is influenced by the nucleophilicity of the amine and the reaction temperature.
Visualizing Competing Reaction Pathways
The following diagram illustrates the desired sulfonamide formation competing with the two primary side reactions: hydrolysis and SNAr.
Caption: Competing reaction pathways for 2,4-Dibromothiazole-5-sulfonyl chloride.
Question 3: How can I suppress the SNAr side reaction and favor sulfonamide formation?
Answer: The key is to control the reaction conditions to favor the kinetically faster reaction at the sulfonyl chloride group while disfavoring the more energy-intensive aromatic substitution.
Experimental Strategy:
-
Low Temperature: The SNAr reaction typically has a higher activation energy than sulfonamide formation.
-
Start the reaction at 0 °C or even -20 °C.[2]
-
Add the sulfonyl chloride slowly to maintain a low temperature.
-
Allow the reaction to warm to room temperature slowly only after the addition is complete.
-
-
Choice of Base: The base can influence the reactivity of the amine. A bulky, non-nucleophilic base is ideal.
| Base | Suitability | Rationale |
| Triethylamine (TEA) | Good | Standard, non-nucleophilic base. Easy to remove in vacuo. |
| DIPEA (Hünig's base) | Excellent | Sterically hindered, preventing it from participating in side reactions. |
| Pyridine | Use with Caution | Can act as a nucleophilic catalyst, potentially accelerating side reactions. More difficult to remove.[1] |
| Potassium Carbonate | Poor | Heterogeneous, often less effective in common organic solvents, and can introduce moisture. |
-
Sterically Hindered Amines: If your target molecule allows, using a more sterically hindered amine can disfavor the SNAr reaction at the more crowded positions on the thiazole ring.
Question 4: My reaction is sluggish and doesn't go to completion, even after extended time. What could be the issue?
Answer: This issue often points to insufficient activation or deactivation of the nucleophile (the amine).
Causality & Troubleshooting:
-
Insufficient Base: The reaction produces one equivalent of HCl. If less than one equivalent of base is used, the HCl will protonate the starting amine, forming an ammonium salt (R-NH3+). This salt is no longer nucleophilic and will not react with the sulfonyl chloride.[2]
-
Solution: Always use a slight excess of base (1.2 - 1.5 equivalents) to ensure all generated HCl is quenched and the amine remains in its free, nucleophilic form.
-
-
Poorly Soluble Amine Salt: If your amine starting material is an HCl or HBr salt, you will need at least two equivalents of base: one to neutralize the amine salt and one to quench the HCl produced during the reaction.
-
Sterically Hindered/Electron-Poor Amine: If your amine is very bulky or has electron-withdrawing groups, its nucleophilicity will be significantly reduced.
-
Solution: For these challenging substrates, you may need to increase the reaction temperature (e.g., gentle reflux in a solvent like THF or MeCN) after the initial addition at low temperature. Be aware that this increases the risk of SNAr byproducts. Monitor the reaction closely by TLC or LC-MS.
-
Troubleshooting Workflow
If a reaction fails, follow this logical progression to diagnose the issue.
Sources
Purification of crude products from 2,4-Dibromothiazole-5-sulfonyl chloride reactions
Welcome to the technical support center for the purification of crude products from 2,4-Dibromothiazole-5-sulfonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the challenges associated with the purification of this highly reactive intermediate.
Introduction
2,4-Dibromothiazole-5-sulfonyl chloride is a key building block in medicinal chemistry, often utilized in the synthesis of various biologically active compounds. However, its inherent reactivity, particularly the sulfonyl chloride moiety, makes its purification a non-trivial task. Common issues include hydrolysis, decomposition on silica gel, and co-elution with impurities. This guide provides practical, field-proven insights to overcome these challenges, ensuring the isolation of high-purity material for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,4-Dibromothiazole-5-sulfonyl chloride. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: Low or No Recovery of the Desired Product After Aqueous Workup
Symptom: After quenching the reaction and performing a standard aqueous workup, the desired sulfonyl chloride is either absent or present in very low yields in the organic extract. A new, highly polar spot is often observed at the baseline of the TLC plate.
Potential Cause: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Sulfonyl chlorides are highly susceptible to hydrolysis, and contact with water, especially at elevated temperatures or for prolonged periods, can lead to complete conversion to the sulfonic acid.[1][2][3] The resulting sulfonic acid is highly polar and will remain in the aqueous layer during extraction.
Solutions:
-
Minimize Contact with Water: If an aqueous workup is unavoidable, perform it rapidly and at low temperatures (0-5 °C).[1][3] Use ice-cold water for washes.
-
Anhydrous Workup: Whenever possible, opt for an anhydrous workup. This may involve filtering the reaction mixture through a plug of celite or silica gel to remove solid byproducts, followed by direct concentration of the filtrate under reduced pressure.
-
Direct Use: If the subsequent reaction is compatible with the crude mixture, consider using the unpurified 2,4-Dibromothiazole-5-sulfonyl chloride directly. This avoids potential yield losses during purification.[1]
Issue 2: Streaking or Decomposition on TLC Plate During Reaction Monitoring
Symptom: When monitoring the reaction by Thin-Layer Chromatography (TLC), the spot corresponding to the product appears as a streak rather than a well-defined spot, or a new spot appears at the baseline over time.
Potential Cause: Decomposition of the sulfonyl chloride on the silica gel of the TLC plate.[4] Silica gel is acidic and can catalyze the hydrolysis of sensitive sulfonyl chlorides, especially in the presence of atmospheric moisture or protic solvents in the mobile phase.[4]
Solutions:
-
Use Anhydrous Solvents: Ensure that the solvents used for the TLC mobile phase are anhydrous.[4]
-
Rapid Elution: Develop the TLC plate immediately after spotting and run it quickly to minimize the contact time between the compound and the silica gel.[4]
-
Plate Neutralization: In some cases, pre-treating the TLC plate by dipping it in a solution of a non-nucleophilic base (e.g., triethylamine in hexane) and then drying it can help to neutralize the acidic silica gel.
-
Alternative Monitoring Techniques: Consider using alternative analytical techniques for reaction monitoring that do not involve silica gel, such as LC-MS or ¹H NMR of a crude reaction aliquot.
Issue 3: Co-elution of Impurities During Column Chromatography
Symptom: During purification by column chromatography, it is difficult to obtain a pure fraction of 2,4-Dibromothiazole-5-sulfonyl chloride, as it co-elutes with one or more impurities.
Potential Causes:
-
Similar Polarity of Impurities: Side-products from the reaction may have similar polarities to the desired product, making separation by standard silica gel chromatography challenging.
-
On-Column Decomposition: As with TLC, the sulfonyl chloride can decompose on the column, leading to the formation of new impurities that elute with the product.
Solutions:
-
Optimize Mobile Phase: Systematically screen different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/hexane) to maximize the separation between the product and impurities.[5]
-
Use Deactivated Silica: Consider using deactivated silica gel for column chromatography. This can be prepared by mixing silica gel with a small percentage of water or by pre-treating the column with a non-nucleophilic base solution.
-
Alternative Purification Methods: If column chromatography proves ineffective, explore other purification techniques:
-
Recrystallization: For solid sulfonyl chlorides, recrystallization from a non-polar, anhydrous solvent can be a highly effective purification method.[1][2] Petroleum ether is often a good starting point.[2]
-
Preparative TLC or HPLC: For small-scale purifications or very challenging separations, preparative TLC or reverse-phase HPLC can provide high-purity material.[6][7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for 2,4-Dibromothiazole-5-sulfonyl chloride?
A1: The primary decomposition pathway is hydrolysis, where the sulfonyl chloride group (-SO₂Cl) reacts with water to form the corresponding sulfonic acid (-SO₃H).[3][8][9] This reaction is often rapid and can be catalyzed by acidic or basic conditions.[10] Another potential decomposition route for heteroaromatic sulfonyl chlorides is the extrusion of SO₂.[8][9][11]
Q2: How should I properly store 2,4-Dibromothiazole-5-sulfonyl chloride?
A2: Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated).[12] It is crucial to minimize exposure to atmospheric moisture.[3]
Q3: My purified 2,4-Dibromothiazole-5-sulfonyl chloride has a yellow or brownish tint. Is it still usable?
A3: A slight yellow color may be acceptable for some applications, but a significant darkening to brown or black can indicate decomposition.[3] It is highly recommended to assess the purity of the material by analytical techniques such as ¹H NMR or LC-MS before use, especially for reactions that are sensitive to impurities.[13]
Q4: What are some suitable solvent systems for the column chromatography of 2,4-Dibromothiazole-5-sulfonyl chloride?
A4: A good starting point for column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[5][14] The exact ratio will depend on the specific impurities present in your crude product. It is advisable to first determine the optimal solvent system by TLC.
Q5: Can I use reverse-phase chromatography for purification?
A5: Yes, reverse-phase HPLC can be an effective method for purifying sulfonyl chlorides, particularly for removing non-polar impurities.[6][7] However, care must be taken to use buffered mobile phases to avoid hydrolysis on the column.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Purification by Column Chromatography
-
Preparation:
-
Dry all glassware thoroughly in an oven.
-
Prepare the mobile phase with anhydrous solvents.
-
Pack a silica gel column using the dry packing or slurry method with the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude 2,4-Dibromothiazole-5-sulfonyl chloride in a minimal amount of an appropriate solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified 2,4-Dibromothiazole-5-sulfonyl chloride.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
Choose a single solvent or a solvent pair in which the 2,4-Dibromothiazole-5-sulfonyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. Non-polar, anhydrous solvents like hexane or petroleum ether are good candidates.[2]
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation: Typical TLC Rf Values
| Compound | Typical Rf Value (20% Ethyl Acetate in Hexane) | Notes |
| 2,4-Dibromothiazole-5-sulfonyl chloride | 0.4 - 0.6 | Rf can vary based on the activity of the silica gel. |
| Corresponding Sulfonic Acid | ~0.0 | Highly polar, remains at the baseline. |
| Less Polar Impurities | > 0.6 | Elute faster than the product. |
Part 4: Visualizations
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for troubleshooting common purification issues.
Decomposition Pathway of 2,4-Dibromothiazole-5-sulfonyl chloride
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharxmonconsulting.com [pharxmonconsulting.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. preprints.org [preprints.org]
Technical Support Center: Stability and Handling of Sulfonyl Chlorides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for working with sulfonyl chlorides. As a Senior Application Scientist, my goal is to provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and safe.
Frequently Asked Questions (FAQs): The Basics
Q1: What are the primary signs of sulfonyl chloride decomposition?
A1: Decomposition can manifest in several ways. Visually, the development of a dark color, ranging from yellow to brown or even black, is a common indicator.[1] You may also observe the evolution of gases, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are common byproducts of decomposition.[1] On an analytical level, such as TLC, NMR, or LC-MS, you will see the appearance of unexpected impurities. The most common impurity is the corresponding sulfonic acid, formed from hydrolysis.[1][2] Other byproducts can include desulfonation products (e.g., aryl chlorides).[1] Ultimately, a significant decrease in the yield of your desired product is a strong sign that your sulfonyl chloride has degraded.[1]
Q2: My sulfonyl chloride is stored in the lab. How can I quickly assess its quality before use?
A2: For a quick quality check, you can run a ¹H NMR. The presence of a significant peak corresponding to the sulfonic acid hydrate is a clear sign of hydrolysis. If the sulfonyl chloride is a solid, check its appearance. It should be a free-flowing crystalline solid. Clumping or a syrupy appearance suggests hydrolysis. For critical applications, it is always best to purify the sulfonyl chloride before use, for example, by distillation under reduced pressure or by scrubbing with concentrated HCl to remove sulfonic acid impurities.[1]
Q3: What are the general storage recommendations for sulfonyl chlorides?
A3: Proper storage is critical to maintain the integrity of sulfonyl chlorides. They should be stored in tightly sealed, corrosion-resistant containers, such as glass bottles with PTFE-lined caps or high-density polyethylene (HDPE) containers.[3][4] The storage area must be cool, dry, and well-ventilated, away from moisture and heat.[3][4] It is crucial to segregate them from incompatible materials like bases, oxidizing agents, strong acids, and water.[4] For long-term storage, placing the container inside a desiccator or using a nitrogen-purged glovebox is highly recommended. Some sources suggest recrystallization and storage in a dark bottle for extended periods.[5]
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Step & Explanation |
| Low or no yield in a sulfonylation reaction. | Degraded Starting Material: The sulfonyl chloride may have hydrolyzed due to improper storage or handling. | Action: Use a freshly opened bottle, or purify the existing material. For highly unstable compounds like pyridine-2-sulfonyl chloride, consider in-situ generation immediately before use.[2] This avoids decomposition during storage. |
| Presence of Moisture: Trace amounts of water in the solvent, glassware, or reagents will rapidly hydrolyze the sulfonyl chloride. | Action: Rigorously dry all glassware in an oven (>100 °C) and cool under an inert atmosphere (N₂ or Ar).[1] Use anhydrous solvents, freshly distilled if necessary. Ensure all other reagents are anhydrous. | |
| Reaction mixture turns dark brown/black. | Thermal Decomposition: Many sulfonyl chlorides, especially aliphatic ones, are thermally sensitive and can decompose at elevated temperatures.[1] | Action: Run the reaction at a lower temperature. For many sulfonylation reactions, temperatures between 0 °C and 30 °C are recommended to minimize decomposition.[1] Slow, dropwise addition of the sulfonyl chloride to the reaction mixture can also help control any exotherm.[2] |
| Radical Decomposition: Decomposition can proceed through radical pathways, which can be initiated by light, heat, or impurities.[1] | Action: Add a radical inhibitor, such as benzoquinone, to the reaction mixture.[1] Additionally, degassing the solvent by bubbling an inert gas through it prior to the reaction can remove dissolved oxygen, which can participate in radical pathways.[1] | |
| Multiple unexpected spots on TLC. | Reaction with Solvent: Nucleophilic solvents can compete with the desired nucleophile. | Action: If using a nucleophilic solvent like an alcohol for a reaction with an amine, the alcohol can react to form a sulfonate ester. Switch to a non-nucleophilic, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2] |
| Side Reactions with Amine/Base: In reactions with amines, if a base like pyridine or triethylamine is used, it can sometimes react with the sulfonyl chloride. | Action: Ensure the base is non-nucleophilic and added correctly. Maintain a low temperature during the addition of the sulfonyl chloride to control reactivity.[2] |
In-Depth Analysis: Stability in Specific Solvent Classes
The choice of solvent is paramount in any reaction involving a sulfonyl chloride. The solvent not only dictates the solubility of reactants but can also be a direct participant in decomposition pathways.
Q4: How do protic solvents like water and alcohols affect sulfonyl chloride stability?
A4: Protic solvents are generally reactive towards sulfonyl chlorides. This process is known as solvolysis .
-
Water (Hydrolysis): Sulfonyl chlorides react with water to form the corresponding sulfonic acid and HCl.[2] This is typically the most common decomposition pathway encountered. The mechanism is generally considered a bimolecular nucleophilic substitution (Sɴ2-type) at the sulfur atom.[6][7][8] While many aryl sulfonyl chlorides have low solubility in water, which can protect them from rapid hydrolysis during aqueous work-ups, they are not stable in aqueous solutions over time.[1][9]
-
Alcohols (Alcoholysis): In the presence of an alcohol, sulfonyl chlorides undergo alcoholysis to form sulfonic esters.[8][10] This reaction is synthetically useful for converting alcohols into good leaving groups.[11] However, if the alcohol is intended only as a solvent for a reaction with another nucleophile (e.g., an amine), this becomes a competitive and problematic side reaction. The rate of alcoholysis is generally slower than hydrolysis.
The mechanism of solvolysis for most primary and secondary alkanesulfonyl chlorides and arenesulfonyl chlorides is a concerted Sɴ2 process.[6][12][13]
Q5: Are aprotic polar solvents a safe choice? What about DMF and DMSO?
A5: Aprotic polar solvents present a mixed bag of stability.
-
Acetonitrile (MeCN): Generally considered a good, relatively inert solvent for reactions with sulfonyl chlorides. It is aprotic and non-nucleophilic, providing good solubility for many substrates. It is often used in the synthesis of sulfonyl chlorides themselves.[14]
-
Dimethylformamide (DMF): Caution is advised. DMF can react with sulfonyl chlorides, particularly at elevated temperatures, to form a Vilsmeier-type reagent (N,N-dimethylchlorosulfonyliminium chloride).[15] This can lead to unexpected side reactions and decomposition. While some procedures use DMF, it's crucial to maintain low temperatures and be aware of this potential incompatibility.
-
Dimethyl Sulfoxide (DMSO): Similar to DMF, DMSO is reactive. It can react with sulfonyl chlorides in a process that resembles an initial stage of the Swern oxidation, forming reactive intermediates.[16][17] This reactivity makes it generally unsuitable as an inert solvent for sulfonyl chloride chemistry unless this specific reactivity is intended.
-
Tetrahydrofuran (THF): THF is a common and generally safe aprotic solvent for sulfonyl chloride reactions. However, it is crucial to use anhydrous THF, as it is hygroscopic and can contain sufficient water to cause hydrolysis. A study on heteroaromatic sulfonyl chlorides used THF-d8 as a solvent to monitor stability, indicating its general utility when dry.[18]
Q6: What is the stability of sulfonyl chlorides in aprotic, non-polar solvents like DCM or toluene?
A6: Aprotic, non-polar, and weakly polar solvents are often the best choice for maximizing the stability of sulfonyl chlorides, provided one critical condition is met: the system must be rigorously anhydrous.
-
Dichloromethane (DCM), Chloroform (CHCl₃): These are excellent choices for many sulfonylation reactions.[10] They are non-nucleophilic and do not have the specific reactivity issues seen with DMF or DMSO. Their primary drawback is ensuring they are free of dissolved water and HCl.
-
Toluene, Benzene, Hexanes: These non-polar solvents are also suitable. They are inert to the sulfonyl chloride functional group. Solubility can be a limiting factor for more polar substrates.
In these solvents, the primary decomposition pathway is hydrolysis from trace moisture. Thermal decomposition can still occur, especially with less stable sulfonyl chlorides, so maintaining appropriate reaction temperatures remains important.[1]
Summary of Solvent Compatibility
| Solvent Class | Example Solvents | General Stability & Compatibility | Key Considerations |
| Protic | Water, Methanol, Ethanol | Reactive. Undergo solvolysis (hydrolysis/alcoholysis). | Solvent is also a reagent. Unsuitable as an inert solvent for reactions with other nucleophiles.[8][19] |
| Aprotic Polar | Acetonitrile (MeCN) | Good. Generally inert and a good solvent choice. | Must be anhydrous. |
| Dimethylformamide (DMF) | Use with Caution. Can react to form Vilsmeier-type reagents. | Reaction temperature should be kept low. Potential for side reactions.[15] | |
| Dimethyl Sulfoxide (DMSO) | Incompatible. Reacts with sulfonyl chlorides. | Do not use as an inert solvent.[17] | |
| Aprotic Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good. Common and effective solvents. | Must be rigorously anhydrous as they are hygroscopic.[18] |
| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | Excellent. Widely used and generally inert. | Must be anhydrous. |
| Aprotic Non-Polar | Toluene, Hexanes | Excellent. Highly inert. | Solubility of polar reagents may be limited. |
Visualizing Decomposition & Solvent Selection
The following diagrams illustrate the key chemical pathways and the logical workflow for choosing an appropriate solvent.
Caption: Major decomposition pathways for sulfonyl chlorides in various conditions.
Caption: Decision workflow for selecting a suitable solvent for sulfonyl chloride reactions.
Experimental Protocols
Protocol 1: Best Practices for Setting Up a Reaction to Minimize Decomposition
This protocol outlines a self-validating system to ensure the integrity of the sulfonyl chloride during a typical sulfonylation reaction (e.g., sulfonamide formation).
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Dry the glassware in an oven at >100 °C for at least 4 hours (or flame-dry under vacuum).
-
Allow the glassware to cool to room temperature under a positive pressure of a dry, inert gas (Nitrogen or Argon) or in a desiccator.[1]
-
-
Solvent and Reagent Preparation:
-
Use a high-purity, anhydrous grade solvent from a freshly opened bottle or one stored over molecular sieves. For particularly sensitive reactions, distilling the solvent from an appropriate drying agent is recommended.
-
Ensure all other reagents, such as the amine and any non-nucleophilic base (e.g., triethylamine, pyridine), are anhydrous.
-
-
Reaction Assembly & Execution:
-
Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and needles for liquid transfers.
-
Dissolve the nucleophile (e.g., amine) and base in the chosen anhydrous solvent within the reaction flask.
-
Cool the solution to the desired reaction temperature, typically 0 °C, using an ice-water bath. This helps to control the initial exotherm upon addition of the sulfonyl chloride.[11]
-
Dissolve the sulfonyl chloride in the same anhydrous solvent in a separate flask or dropping funnel.
-
Add the sulfonyl chloride solution slowly (dropwise) to the stirred solution of the nucleophile.[2] A slow addition rate maintains a low concentration of the electrophile, minimizing side reactions and controlling the temperature.
-
After the addition is complete, allow the reaction to stir at the low temperature for a period (e.g., 30 minutes) before allowing it to slowly warm to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Protocol 2: Safe Quenching and Aqueous Work-up
Excess sulfonyl chloride must be safely quenched before disposal or concentration.
-
Quenching:
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully add a quenching agent. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good choice, as it will neutralize the HCl byproduct and react with the excess sulfonyl chloride. Be aware that gas (CO₂) will evolve.
-
Alternatively, a dilute aqueous solution of a non-volatile amine like ammonia or a simple primary amine can be used to quench the sulfonyl chloride, forming a water-soluble sulfonamide.
-
Stir for 15-30 minutes to ensure all the reactive sulfonyl chloride has been destroyed.
-
-
Aqueous Work-up:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the product is in an organic solvent like DCM or Ether, add water to dissolve the salts.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any excess amine base.
-
Water.
-
A saturated brine solution to aid in the removal of water from the organic layer.
-
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to isolate the crude product.
-
References
-
Convenient One-Pot Synthesis of Sulfonyl Chlorides from Thiols Using Sulfuryl Chloride and Metal Nitrate. Bulletin of the Korean Chemical Society. [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
-
Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. [Link]
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Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society. [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]
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Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
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Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]
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Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]
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Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. [Link]
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Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. [Link]
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Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Sulfuryl chloride. Sciencemadness Wiki. [Link]
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(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
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Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]
- Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
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Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF. ResearchGate. [Link]
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Application of DMSO as "oxidant" in organic synthesis! Chembeas. [Link]
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Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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Sulfenyl chloride - Wikipedia. Wikipedia. [Link]
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Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. [Link]
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The Reaction of Dimethyl Sulfoxide and 5-Dimethylaminonaphthalene-1-sulfonyl Chloride. The Journal of Organic Chemistry. [Link]
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Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
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Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α. International Journal of ChemTech Research. [Link]
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Technical Support Center: 2,4-Dibromothiazole-5-sulfonyl chloride
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2,4-Dibromothiazole-5-sulfonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive and valuable building block. Due to its inherent reactivity, successful and reproducible experimentation hinges on a thorough understanding of its stability, handling requirements, and potential degradation pathways. This guide moves beyond standard safety data sheets to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format, ensuring the integrity of your material and the success of your experiments.
Section 1: Quick Reference Safety & Handling Data
This table summarizes the most critical safety and handling parameters for immediate reference. Always consult the full Safety Data Sheet (SDS) from your supplier before commencing work.
| Parameter | Recommendation & Hazard Information | Source(s) |
| Primary Hazards | Corrosive. Causes severe skin burns and eye damage.[1][2][3] Moisture sensitive.[1][4] | [1][2][3][4] |
| GHS Hazard Codes | H314 (Causes severe skin burns and eye damage) | [2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (inspect before use), safety goggles with face shield, lab coat. Work should be conducted in a certified chemical fume hood.[1][5][6] | [1][5][6] |
| Incompatible Materials | Water, moisture, strong bases, strong oxidizing agents, alcohols, and amines.[5][6][7] | [5][6][7] |
| Recommended Storage | Store in a cool, dry, dark, and well-ventilated area under an inert atmosphere (e.g., Nitrogen or Argon).[4][6][8] | [4][6][8] |
| Storage Temperature | 2-8°C (Refrigerated) is recommended to minimize thermal degradation. | [9] |
| Signs of Decomposition | Color change (yellowing/browning), evolution of gas (HCl, SO₂), pressure buildup in the container.[4][10] | [4][10] |
Section 2: Core Principles of Chemical Stability
Understanding why 2,4-Dibromothiazole-5-sulfonyl chloride degrades is crucial for preventing it. The molecule's reactivity is centered on the highly electrophilic sulfur atom of the sulfonyl chloride group. This electrophilicity makes it susceptible to several decomposition pathways.
-
Hydrolysis: This is the most common and rapid degradation pathway.[10] The sulfonyl chloride reacts readily with even trace amounts of water (including atmospheric moisture) to form the corresponding, and often undesired, 2,4-Dibromothiazole-5-sulfonic acid.[9][10] This reaction is irreversible and consumes your starting material.
-
Thermal Decomposition: Like many sulfonyl chlorides, this compound can decompose at elevated temperatures.[10][11] The energy input can lead to the cleavage of the S-Cl or C-S bonds, initiating radical or ionic decomposition pathways that can result in complex mixtures and discoloration.[10][12]
-
Photolytic Decomposition: Exposure to light, particularly UV, can provide the energy to break the S-Cl bond, leading to radical-mediated decomposition pathways.[10] This is why storage in amber or opaque containers is critical.[13][14]
Primary Decomposition Pathway: Hydrolysis
Caption: The primary decomposition route via reaction with water.
Section 3: Frequently Asked Questions (FAQs)
Storage & Handling FAQs
Q1: What are the ideal long-term storage conditions for 2,4-Dibromothiazole-5-sulfonyl chloride?
A: For optimal stability, the compound must be rigorously protected from moisture, heat, and light.[4] The ideal protocol is to store the material in a tightly sealed, corrosion-resistant container (e.g., a glass bottle with a PTFE-lined cap) under a positive pressure of an inert gas like argon or nitrogen.[6][15] This container should be placed in a dark, refrigerated (2-8°C), and well-ventilated location designated for corrosive and reactive chemicals.[6][8]
Q2: My bottle of 2,4-Dibromothiazole-5-sulfonyl chloride has turned from a white/off-white solid to a yellow or brownish color. Is it still usable?
A: A color change is a clear visual indicator of decomposition.[10] While some discoloration may be acceptable for less sensitive applications, it signifies a decrease in purity. The yellow or brown color likely indicates the formation of various degradation byproducts. Before use in any critical reaction, it is highly recommended to assess the purity of the material by an analytical method such as ¹H NMR or LC-MS to quantify the amount of active sulfonyl chloride remaining. For demanding applications, purification by recrystallization may be necessary, though this should be approached with caution due to the compound's reactivity.[14][16]
Q3: I've noticed the cap on my container is bulging, suggesting pressure buildup. What should I do and what is the cause?
A: Pressure buildup is a serious safety concern and is caused by the decomposition of the sulfonyl chloride into gaseous byproducts, primarily sulfur dioxide (SO₂) and hydrogen chloride (HCl).[10] This is often accelerated by exposure to moisture or elevated temperatures.[4] Immediately and carefully move the container to the back of a certified chemical fume hood. Cool the container in an ice bath if it feels warm. Very slowly and cautiously vent the container by unscrewing the cap, ensuring the opening is directed away from you and any other personnel. Once the pressure is released, blanket the container with inert gas and re-seal it tightly. Re-evaluate your storage conditions immediately to prevent recurrence.
Experimental & Troubleshooting FAQs
Q4: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a new, more polar byproduct that doesn't move from the baseline. What is the likely cause?
A: This is the classic signature of hydrolysis.[10] The polar, baseline material is almost certainly the corresponding 2,4-Dibromothiazole-5-sulfonic acid, formed when the sulfonyl chloride starting material reacted with water in your reaction setup.[9][10] This highlights the absolute need for anhydrous conditions.
Q5: How can I rigorously minimize decomposition and hydrolysis during my reaction?
A: Success hinges on the strict exclusion of water.[10]
-
Glassware: All glassware must be thoroughly oven-dried (e.g., >120°C for several hours) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.[10]
-
Solvents & Reagents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Ensure all other reagents, such as amines or bases, are also anhydrous.[10]
-
Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of a dry inert gas (argon or nitrogen) using Schlenk line or glovebox techniques.[6][10]
-
Temperature Control: Add the sulfonyl chloride to the reaction mixture at a reduced temperature (e.g., 0°C) to control the exotherm of the reaction and minimize thermal decomposition.[10]
Q6: What is the best practice for quenching my reaction and performing the aqueous work-up?
A: The work-up phase can introduce a significant amount of water, posing a risk of hydrolyzing any unreacted sulfonyl chloride. If an aqueous work-up is necessary, it should be performed quickly and at low temperatures.[10] Quench the reaction by slowly adding the reaction mixture to ice-cold water or a saturated aqueous solution (e.g., ammonium chloride). Immediately extract your product into an appropriate organic solvent. Minimize the contact time between the organic layer containing your product and the aqueous layer.[10]
Q7: How should I safely dispose of residual 2,4-Dibromothiazole-5-sulfonyl chloride and contaminated materials?
A: Do not dispose of active sulfonyl chloride directly into waste streams. It must be neutralized first. In a fume hood, slowly and carefully add the residual material to a stirred, cold solution of a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide. The reaction can be exothermic and will release corrosive HCl gas, so careful, portion-wise addition is critical.[13] All contaminated labware and disposable materials should be similarly quenched before disposal according to your institution's hazardous waste protocols.
Section 4: Standard Operating Protocols
Protocol 4.1: Safe Storage and Inventory Management
-
Receiving: Upon receipt, inspect the container for any signs of damage or compromised seals.
-
Inerting: If not already packaged under inert gas, carefully open the container inside a glovebox or under a strong flow of inert gas in a fume hood. Backfill the container with argon or nitrogen before tightly resealing.
-
Sealing: For added protection against atmospheric moisture, wrap the cap and neck of the bottle with Parafilm®.
-
Labeling: Ensure the label is clear and includes the date of receipt.
-
Storage: Place the sealed container in a secondary container and store in a designated, refrigerated (2-8°C), dark, and well-ventilated area away from incompatible materials.[6][8]
Protocol 4.2: General Experimental Workflow for Nucleophilic Substitution (e.g., Sulfonamide Formation)
Caption: A typical workflow for using the sulfonyl chloride.
Detailed Steps:
-
Setup: Assemble oven-dried glassware under a positive pressure of argon or nitrogen.[10]
-
Reagent Preparation: To the reaction flask, add the anhydrous solvent, the nucleophile (e.g., an amine), and a suitable anhydrous base (e.g., triethylamine or pyridine).
-
Cooling: Cool the stirred solution to the desired temperature, typically 0°C, using an ice-water bath.
-
Addition: Dissolve the 2,4-Dibromothiazole-5-sulfonyl chloride in a minimal amount of anhydrous solvent and add it slowly (dropwise) to the cooled reaction mixture via a syringe. Maintain the low temperature during addition to manage any exotherm.[10]
-
Reaction: Allow the reaction to stir at the chosen temperature (e.g., allow to warm to room temperature) while monitoring its progress by TLC or LC-MS.
-
Work-up: Once complete, perform a rapid, cold aqueous quench and extraction as described in FAQ Q6.[10]
-
Drying & Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by standard methods such as flash column chromatography or recrystallization.
Section 5: References
-
BenchChem Technical Support Team. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
-
The Journal of Organic Chemistry. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. ACS Publications.
-
The Journal of Organic Chemistry. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
-
NOAA. SULFURYL CHLORIDE - CAMEO Chemicals.
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
-
Fisher Scientific. SAFETY DATA SHEET - Furan-2-sulfonyl chloride.
-
Zauxi. Sulfonyl Chloride Production Line.
-
Sciencemadness Wiki. (2023). Sulfuryl chloride.
-
Material Safety Data Sheet. (2026). Pyridine-3-Sulfonyl Chloride.
-
Organic Syntheses Procedure. p. 943.
-
SAFETY DATA SHEET. (2026). 4,5-Dibromothiophene-2-sulfonyl chloride.
-
BenchChem. Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.
-
SAFETY DATA SHEET. (2025). D0683 - p-Xylene-2-sulfonyl Chloride.
-
The Journal of Organic Chemistry. A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. ACS Publications.
-
Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl.
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
-
Sigma-Aldrich. 2,4-Dibromothiazole-5-carboxylic acid | 139669-96-8.
-
ResearchGate. (2025). Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles.
-
PubChem. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | C6H7ClN2O3S2 | CID 96951.
-
Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
-
PubMed. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity.
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Technical Support Center: Synthesis of 2,4-Dibromothiazole-5-sulfonyl chloride
Welcome to the technical support center for the synthesis of 2,4-Dibromothiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Purity of the final product is paramount for its use as a building block in pharmaceutical and materials science, yet several recurring impurities can compromise yield and downstream applications. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you identify, mitigate, and eliminate these common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic impurity I am likely to encounter in my final product?
The most prevalent and often most difficult impurity to remove from the final 2,4-Dibromothiazole-5-sulfonyl chloride product is its corresponding sulfonic acid, 2,4-Dibromothiazole-5-sulfonic acid .
Causality: This impurity arises from two primary sources:
-
Incomplete Chlorination: The conversion of the sulfonic acid intermediate to the sulfonyl chloride using agents like thionyl chloride (SOCl₂) or oxalyl chloride is an equilibrium-driven process. If the reaction does not go to completion, unreacted sulfonic acid will remain.
-
Hydrolysis: The target sulfonyl chloride is highly electrophilic and extremely sensitive to moisture.[1] Any exposure to water—from wet solvents, atmospheric humidity, or during aqueous work-up procedures—will rapidly hydrolyze the product back to the sulfonic acid.[1][2][3][4]
Q2: My NMR and LC-MS analyses show the presence of unreacted 2,4-dibromothiazole. How can I improve the initial sulfonation step?
The presence of the starting material, 2,4-dibromothiazole, indicates an incomplete sulfonation reaction. This is typically a kinetic or stoichiometric issue.
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry: Ensure the chlorosulfonic acid (or other sulfonating agent) is fresh and used in sufficient excess. Older reagents can absorb moisture and lose potency.
-
Reaction Temperature and Time: Sulfonation of heterocyclic rings can be sluggish. Consider a modest increase in reaction temperature or extending the reaction time. Monitor the reaction's progress via TLC or a time-course analysis using LC-MS on quenched aliquots.
-
Mixing: Ensure vigorous and efficient stirring, especially if the reaction mixture is heterogeneous. Poor mixing can create localized areas of low reagent concentration, leading to incomplete conversion.
Q3: I've observed isomeric impurities, such as 2,5-dibromothiazole or tribromothiazole. Where do these originate?
These impurities typically originate from the purity of the starting 2,4-dibromothiazole .
Formation Pathways:
-
Mono-brominated Species: Incomplete bromination during the synthesis of the 2,4-dibromothiazole starting material can leave behind 2-bromothiazole or 4-bromothiazole.[5] These will undergo sulfonation, leading to bromothiazole sulfonic acid impurities.
-
Over-bromination: Harsh conditions in the synthesis of the starting material can lead to the formation of 2,4,5-tribromothiazole.[5] This compound is generally unreactive towards sulfonation at the 5-position and will persist as an impurity.
Preventative Action: It is crucial to purify the 2,4-dibromothiazole starting material by recrystallization or column chromatography before proceeding with the sulfonation step. Characterize the starting material thoroughly by NMR to confirm its isomeric purity.
Q4: My final product is a dark brown or black oil/solid, but the literature reports a crystalline solid. What causes this discoloration?
Significant discoloration is often a sign of decomposition.[1]
Primary Causes:
-
Thermal Decomposition: Sulfonyl chlorides can be thermally labile. Overheating during the chlorination step (e.g., refluxing too vigorously with thionyl chloride) or during solvent removal can cause decomposition, often indicated by the evolution of gases like sulfur dioxide (SO₂) and HCl.[1]
-
Reagent Impurities: Using technical grade thionyl chloride without purification can introduce impurities that catalyze decomposition.[6] Thionyl chloride should be distilled from quinoline and/or linseed oil to remove acidic byproducts before use.[6]
Troubleshooting Guide: Impurity Analysis and Mitigation
This table summarizes common issues, their likely causes, and actionable solutions to improve the purity and yield of your synthesis.
| Symptom / Observation | Potential Cause | Recommended Action & Rationale |
| High levels of sulfonic acid in the final product. | 1. Moisture Contamination: Hydrolysis of the sulfonyl chloride.[1] 2. Incomplete Chlorination: Insufficient reagent or reaction time. | 1. Implement Strict Anhydrous Conditions: Oven-dry all glassware. Use freshly distilled, anhydrous solvents. Conduct the reaction and work-up under an inert atmosphere (N₂ or Ar). This minimizes exposure to water, preventing hydrolysis.[1] 2. Optimize Chlorination: Increase the equivalents of thionyl chloride/oxalyl chloride. Add a catalytic amount of DMF. Ensure the reaction is heated sufficiently (e.g., gentle reflux) for an adequate duration until TLC/LC-MS confirms the disappearance of the sulfonic acid spot/peak. |
| Presence of unreacted 2,4-dibromothiazole. | Inefficient Sulfonation: Reaction conditions are too mild or insufficient sulfonating agent was used. | Drive the Sulfonation to Completion: Increase the molar ratio of chlorosulfonic acid. If feasible, slightly elevate the reaction temperature. Confirm the absence of starting material via in-process controls before proceeding to the work-up. |
| Isomeric impurities (e.g., other brominated thiazoles) detected. | Contaminated Starting Material: The initial 2,4-dibromothiazole was not pure.[5] | Purify the Starting Material: Recrystallize or chromatograph the 2,4-dibromothiazole before use. Verify purity (>98%) by ¹H NMR and GC-MS. This ensures impurities are not carried through the entire synthetic sequence. |
| Product is dark-colored and difficult to purify. | 1. Thermal Decomposition: The sulfonyl chloride is unstable at elevated temperatures.[1] 2. Impure Thionyl Chloride: Acidic impurities in SOCl₂ can promote side reactions.[6] | 1. Maintain Lower Temperatures: Avoid excessive heating during chlorination and solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (<40-50 °C). 2. Purify the Chlorinating Agent: Distill thionyl chloride before use to remove non-volatile impurities and acidic contaminants.[6] |
Visualizing the Problem: Impurity Formation Pathways
The following diagram illustrates the central synthetic route and the key side reactions that lead to the most common impurities.
Caption: Reaction scheme showing the main synthesis pathway and points of impurity formation.
Experimental Protocol: Minimizing Impurity Formation
This protocol is designed to be a self-validating system, with built-in checks to ensure high purity.
PART 1: Sulfonation of 2,4-Dibromothiazole
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add freshly distilled dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (approx. 1.5-2.0 equivalents) to the stirred DCM via the dropping funnel.
-
Substrate Addition: In a separate flask, dissolve high-purity 2,4-dibromothiazole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cold chlorosulfonic acid mixture. Causality: Slow addition prevents a rapid exotherm which could lead to side products.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis of a quenched aliquot shows complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonic acid product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), then with a small amount of cold ether or pentane.
-
Drying: Dry the isolated 2,4-Dibromothiazole-5-sulfonic acid under high vacuum for at least 12 hours to remove all traces of water. This is a critical step before proceeding.
PART 2: Conversion to 2,4-Dibromothiazole-5-sulfonyl chloride
-
Setup: In a flame-dried flask under a nitrogen atmosphere, combine the thoroughly dried 2,4-Dibromothiazole-5-sulfonic acid with freshly distilled thionyl chloride (SOCl₂, approx. 5-10 equivalents). Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to a gentle reflux (approx. 75-80 °C). Trustworthiness Check: The reaction should become a clearer solution as the solid sulfonic acid is converted to the more soluble sulfonyl chloride.
-
Monitoring: Monitor the reaction by taking a small aliquot, carefully quenching it with methanol, and analyzing by LC-MS. The reaction is complete when the sulfonic acid is no longer detected.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (ensure the vacuum trap is protected with a base trap).
-
Purification: The crude residue can often be purified by recrystallization from an anhydrous solvent like hexane or by careful chromatography on silica gel using a non-polar eluent system. All purification steps must be conducted under anhydrous conditions.
Logical Troubleshooting Workflow
If impurities are detected, use the following logical flow to diagnose and solve the issue.
Caption: A decision-making workflow for troubleshooting impurities.
References
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- Heuser, J., & Bach, T. (n.d.). Regio- and Stereoselective Synthesis of α-Chiral 2-Substituted 4-Bromothiazoles from 2,4-Dibromothiazole by Bromine–Magnesium Exchange. Synlett.
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- King, J. F., & Lee, T. W. S. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.
- Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole.
-
ResearchGate. (n.d.). Can anyone suggest an easy and efficient method to purify thionylchloride?[Link]
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Scalable synthesis methods for thiazole sulfonamides
Welcome to the Technical Support Center for Thiazole Sulfonamide Synthesis . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical organic chemistry and the practical realities of scaling up pharmaceutical intermediates.
Thiazole sulfonamides are privileged scaffolds in drug discovery, exhibiting potent antimicrobial, antioxidant, and enzyme-inhibitory properties[1]. However, transitioning from milligram-scale discovery chemistry to kilogram-scale process manufacturing introduces complex challenges, particularly regarding regioselectivity, byproduct formation, and purification bottlenecks.
This guide bypasses generic advice to focus on the causality behind experimental choices, providing you with self-validating protocols and actionable troubleshooting strategies.
I. Mechanistic Workflow & Causality
The most direct route to 2-aminothiazole sulfonamides is the sulfonylation of 2-aminothiazole using a sulfonyl chloride[2]. At scale, traditional methods using pyridine as both solvent and base are economically and environmentally unviable. Modern scalable approaches utilize Schotten-Baumann-type conditions (aqueous bases in biphasic systems) or green aqueous protocols[1][2].
The critical mechanistic challenge is controlling the nucleophilicity of the exocyclic amine versus the endocyclic thiazole nitrogen, while simultaneously preventing the hydrolysis of the sulfonyl chloride starting material.
Scalable synthetic workflow for thiazole sulfonamides via direct sulfonylation.
II. Self-Validating Scalable Protocol: Direct Sulfonylation
This protocol utilizes a biphasic Dichloromethane (DCM) / Aqueous Sodium Carbonate (
Reagents:
-
2-Aminothiazole (1.0 equivalent)
-
Substituted Aryl Sulfonyl Chloride (1.05 equivalents)
-
Sodium Carbonate (
) (1.5 equivalents) -
Dichloromethane (DCM) and Deionized Water
Step-by-Step Methodology:
-
Preparation of the Aqueous Base: Dissolve 1.5 eq of
in deionized water (approx. 3 volumes relative to the amine). Causality: is a mild base that neutralizes the HCl byproduct without rapidly hydrolyzing the sulfonyl chloride, a common issue when using stronger bases like NaOH. -
Biphasic Setup: Dissolve 1.0 eq of 2-aminothiazole in DCM (5 volumes). Add the aqueous
solution to the organic layer to create a vigorously stirring biphasic mixture at room temperature ( ). -
Controlled Addition: Dissolve 1.05 eq of the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the biphasic mixture over 30 minutes. Validation Checkpoint: The reaction mixture will mildly effervesce (
release from HCl neutralization). The cessation of effervescence is a primary indicator that the active sulfonylation phase is concluding. -
Reaction Maturation: Stir the mixture at room temperature for 2–4 hours. Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 2:1). The disappearance of the highly polar 2-aminothiazole spot confirms completion[2].
-
Scalable Purification (Acid-Base Extraction):
-
Separate the organic layer. Extract the aqueous layer once with DCM. Combine the organic layers.
-
The Scale-Up Trick: Instead of column chromatography, extract the combined DCM layers with 1M aqueous NaOH. The product (a sulfonamide) has an acidic N-H proton (pKa ~8-9) and will move into the aqueous layer as a sodium salt, leaving unreacted sulfonyl chloride and neutral impurities in the DCM.
-
Separate the aqueous layer, cool to
, and slowly acidify with 2M HCl to pH 3-4. -
Validation Checkpoint: A dense, off-white to pale yellow precipitate will crash out immediately. Filter, wash with cold water, and dry under a vacuum to yield the pure 2-aminothiazole sulfonamide[3].
-
III. Troubleshooting & FAQs
Q: Why am I observing a high percentage of N,N-disulfonylated byproducts instead of the desired mono-sulfonamide?
A: This is the most common scalability failure. It occurs when the localized concentration of sulfonyl chloride is too high, or the base is too strong, deprotonating the newly formed mono-sulfonamide and making it a competitive nucleophile.
Fix: Ensure strict stoichiometric control (never exceed 1.05 eq of sulfonyl chloride). Switch from pyridine or Triethylamine (TEA) to a biphasic
Q: The reaction stalls at ~70% conversion, and adding more sulfonyl chloride doesn't help. What is happening?
A: Your sulfonyl chloride is likely hydrolyzing into sulfonic acid before it can react with the 2-aminothiazole. Sulfonic acids are unreactive under these conditions.
Fix: Check the water content of your organic solvents. If using the biphasic method, lower the temperature to
Q: How do I handle highly electron-deficient 2-aminothiazoles (e.g., 5-nitro-2-aminothiazole) which have very poor nucleophilicity?
A: Electron-withdrawing groups on the thiazole ring drastically reduce the nucleophilicity of the exocyclic amine. Standard room-temperature protocols will fail.
Fix: Transition to a solvent-free melt or a high-temperature aqueous protocol. Using Sodium Acetate in water at
Q: My final product is contaminated with unreacted 2-aminothiazole. How do I remove it without a silica column? A: Unreacted 2-aminothiazole is slightly basic, while your target sulfonamide is slightly acidic. Fix: Wash your crude organic mixture with a mild acid (e.g., 5% aqueous citric acid or 0.5M HCl). The unreacted 2-aminothiazole will protonate and partition into the aqueous waste, leaving your neutral/acidic sulfonamide in the organic layer.
IV. Empirical Data & Condition Optimization
To assist in selecting the correct scale-up conditions, the following table summarizes the performance of various catalytic and solvent systems based on empirical process data.
| Reaction System / Base | Solvent | Temp (°C) | Avg. Yield (%) | Scalability / Process Notes |
| Pyridine (Traditional) | Pyridine (Neat) | 25 - 60 | 65 - 75% | Poor. Toxic, difficult to remove, high rate of disulfonylation[3]. |
| Triethylamine (TEA) | THF or DCM | 0 - 25 | 70 - 80% | Moderate. Good for discovery, but TEA-HCl salts can complicate large-scale filtration. |
| DCM / | 20 - 25 | 80 - 90% | Excellent. Suppresses disulfonylation. Ideal for acid-base workup[1]. | |
| Sodium Acetate (NaOAc) | 80 - 85 | 85 - 95% | Excellent. Greenest method. Product precipitates directly upon cooling[2]. |
V. References
-
Khan, et al. "Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer’s Inhibitors." Molecules, MDPI. Available at:[Link]
-
Siriwong, et al. "Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants." EXCLI Journal, National Center for Biotechnology Information (PMC). Available at:[Link]
-
Arafa, et al. "Synthesis of 2-aminothiazole sulfonamides as potent biological agents." Heliyon, National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
Validation & Comparative
Characterization of novel sulfonamides from 2,4-Dibromothiazole-5-sulfonyl chloride
Technical Characterization Guide: 2,4-Dibromothiazole-5-Sulfonamides
Executive Summary
This guide characterizes the synthesis, reactivity, and biological potential of sulfonamides derived from 2,4-Dibromothiazole-5-sulfonyl chloride .[1] Unlike standard benzene sulfonamides, this heterocyclic scaffold offers a unique combination of enhanced acidity , lipophilic halogen handles , and site-selective reactivity .[1] It serves as both a potent pharmacophore for Carbonic Anhydrase (CA) inhibition and a versatile intermediate for generating diverse small-molecule libraries via Nucleophilic Aromatic Substitution (
Part 1: Synthesis & Structural Characterization
The synthesis of 2,4-dibromothiazole-5-sulfonamides is a two-step protocol starting from the commercially available 2,4-dibromothiazole.[1] The presence of the thiazole ring requires careful temperature control during chlorosulfonation to prevent decomposition while ensuring complete conversion.[1]
Experimental Protocol
Step 1: Chlorosulfonation (Synthesis of Precursor) [1]
-
Reagents: 2,4-Dibromothiazole (1.0 eq), Chlorosulfonic acid (
, 18.0 eq).[1] -
Procedure:
-
Cool chlorosulfonic acid to 0°C in a dry flask under inert atmosphere (
). -
Add 2,4-dibromothiazole portion-wise over 15 minutes. Critical: Exothermic reaction; maintain T < 10°C.[1]
-
Heat the mixture to 145–150°C for 12–16 hours. Note: High temperature is required to overcome the electron-withdrawing effect of the bromine atoms.[1]
-
Quench: Cool to RT, then pour slowly onto crushed ice. Extract with ethyl acetate (EtOAc).[1][2][3][4]
-
Purification: Silica gel chromatography (0-15% EtOAc/Hexanes).
-
Yield: ~56% (Yellow oil/solid).
-
Step 2: Sulfonamide Formation
-
Reagents: 2,4-Dibromothiazole-5-sulfonyl chloride (1.0 eq), Amine (
, 2.0–3.0 eq) or .[1] -
Procedure:
Structural Validation (NMR)
The 2,4-dibromo substitution pattern is confirmed by the lack of aromatic protons on the thiazole ring and specific Carbon-13 shifts.[1]
| Position | Assignment Logic | |
| C-2 | 138.78 | Deshielded by adjacent N and Br; characteristic of C2-substituted thiazoles. |
| C-4 | 131.81 | Shielded relative to C2; influenced by Br and the adjacent sulfonyl group.[1] |
| C-5 | 145.04 | Highly deshielded due to direct attachment to the electron-withdrawing Sulfonyl ( |
Data Source: Validated against WO2012021696A1 [1].
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 2,4-dibromothiazole-5-sulfonamides highlighting key reaction conditions.
Part 2: Comparative Performance Guide
This section objectively compares the 2,4-Dibromothiazole scaffold against the industry-standard Benzene Sulfonamide (e.g., Sulfamethoxazole core) and Non-halogenated Thiazoles .[1]
Reactivity & Stability Profile
| Feature | 2,4-Dibromothiazole Sulfonamide | Benzene Sulfonamide (Standard) | Implication for Development |
| Acidity ( | High (Estimated | Moderate ( | Thiazole sulfonamides form stronger interactions with Zinc active sites (e.g., in Carbonic Anhydrase) [2].[1] |
| Hydrolytic Stability | Moderate | High | The electron-deficient thiazole ring makes the sulfonyl chloride intermediate more sensitive to moisture; requires anhydrous storage.[1] |
| Lipophilicity | High (Due to 2 x Br) | Low to Moderate | Enhanced membrane permeability; Br atoms provide "handles" for optimizing DMPK properties.[1] |
| Synthetic Versatility | High ( | Low (Inert Core) | The Br at C-2 is labile; allows late-stage introduction of amines/alkoxides to create libraries [3].[1] |
Biological Potential: Carbonic Anhydrase (CA) Inhibition
Thiazole sulfonamides are privileged structures for CA inhibition.[1] The 2,4-dibromo derivative offers distinct advantages over the benzene analog.[1]
-
Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates with the
ion in the enzyme active site.[1] -
Scaffold Effect: 5-membered heterocycles (thiazoles) generally exhibit higher potency (nanomolar
) compared to 6-membered rings due to optimal geometry for the enzyme pocket [2].[1] -
Selectivity: The bulky bromine atoms at C2/C4 can induce isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II) by exploiting steric clashes in the hydrophobic pocket.[1]
Part 3: Advanced Applications (Library Expansion)
The defining feature of this scaffold is the C-2 Bromine atom .[1] Unlike benzene sulfonamides, which are chemically "dead" after formation, the 2,4-dibromothiazole core remains reactive.[1]
Protocol for C-2 Diversification (
-
Substrate: 2,4-Dibromothiazole-5-sulfonamide.
-
Nucleophile: Cyclic amines (Morpholine, Piperazine) or Thiols.[1]
-
Conditions:
(3.0 eq), DMF, 80°C, 4 hours. -
Outcome: Regioselective substitution at C-2 occurs first due to the activating effect of the ring nitrogen [1].[1]
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents.[1]
References
-
Patent: Friedman, L., et al. (2012).[1][2] Heteroaryls and uses thereof. WO2012021696A1.[1] Link
-
Review: Supuran, C. T., et al. (2023).[1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Link[1]
-
Methodology: BenchChem Protocols. (2025).[1][4] Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. Link
Sources
- 1. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012021696A1 - Heteroaryls and uses thereof - Google Patents [patents.google.com]
- 3. WO2012021696A1 - Heteroaryls and uses thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 2,4-Dibromothiazole-5-sulfonyl Chloride and Other Key Sulfonylating Agents
Introduction: The Critical Role of Sulfonyl Chlorides in Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents. Their primary utility lies in the formation of sulfonamides and sulfonate esters, foundational moieties in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The reactivity of the sulfonyl chloride group is paramount, dictating reaction conditions, substrate scope, and ultimately, the efficiency of a synthetic route.
While workhorse reagents like methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and dansyl chloride have well-characterized reactivity profiles, the increasing complexity of molecular scaffolds in drug discovery demands an understanding of more exotic sulfonylating agents. This guide provides an in-depth technical comparison of one such agent, 2,4-Dibromothiazole-5-sulfonyl chloride , with its more common aliphatic and aromatic counterparts.
We will dissect the theoretical underpinnings of its reactivity, provide a robust experimental framework for empirical validation, and discuss the mechanistic nuances that researchers must consider. This guide is intended for chemists and drug development professionals seeking to leverage the unique properties of highly activated sulfonyl chlorides for challenging synthetic applications.
Theoretical Framework: Deconstructing Sulfonyl Chloride Reactivity
The reactivity of any sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[1][2][3] This electrophilicity is modulated by the electronic and steric nature of the organic substituent (R) attached to the -SO₂Cl group.
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the sulfur atom increase its partial positive charge, making it a "harder" electrophile and more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.[1]
-
Steric Effects: Bulky substituents can physically hinder the approach of a nucleophile, slowing the reaction rate, particularly with sterically demanding nucleophiles.[4][5]
Let's analyze our selected reagents within this framework:
-
Methanesulfonyl Chloride (MsCl): As an aliphatic sulfonyl chloride, MsCl is a potent, sterically unhindered electrophile.[1][5][6] The methyl group has a minimal electronic effect, and the absence of an aromatic ring means there is no resonance stabilization to temper its reactivity. It is generally considered one of the more reactive common sulfonyl chlorides.[5]
-
p-Toluenesulfonyl Chloride (TsCl): The quintessential aromatic sulfonyl chloride, TsCl's reactivity is moderated by the phenyl ring. The para-methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to its unsubstituted parent, benzenesulfonyl chloride.[1][3]
-
Dansyl Chloride: This reagent's reactivity is influenced by the bulky naphthalene ring system and the electron-donating dimethylamino group. It readily reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts, making it invaluable for labeling and analytical applications.[7][8] Its reactivity with less nucleophilic substrates can be sluggish.
-
2,4-Dibromothiazole-5-sulfonyl Chloride (Predicted): This molecule is structurally distinct and poised for exceptional reactivity.
-
Heteroaromatic Ring: The thiazole ring itself is an electron-deficient system compared to a benzene ring.
-
Powerful EWGs: The two bromine atoms on the thiazole ring are strongly electron-withdrawing via the inductive effect.
-
Cumulative Effect: The combination of an electron-deficient heteroaromatic ring and two potent EWGs is predicted to make the sulfonyl sulfur atom exceptionally electrophilic.
-
Predicted Reactivity Order: Based on this electronic analysis, we can hypothesize the following order of reactivity towards a given nucleophile: 2,4-Dibromothiazole-5-sulfonyl chloride > MsCl > TsCl ≈ Dansyl Chloride
Experimental Protocol for Comparative Analysis
To empirically validate our theoretical predictions, a standardized kinetic experiment is essential. The following protocol is designed to compare the rate of sulfonamide formation using a model primary amine under identical, controlled conditions. This self-validating system ensures that any observed differences in reaction time or yield are directly attributable to the inherent reactivity of the sulfonyl chloride.
Objective: To compare the yield and reaction time for the synthesis of N-benzylsulfonamide derivatives using four different sulfonyl chlorides.
Materials:
-
Benzylamine (Nucleophile)
-
2,4-Dibromothiazole-5-sulfonyl chloride
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dansyl Chloride
-
Triethylamine (TEA) or Pyridine (Base)
-
Anhydrous Dichloromethane (DCM) (Solvent)
-
Standard laboratory glassware, magnetic stirrer, ice bath
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane)
Experimental Workflow Diagram
Caption: Standardized workflow for comparative sulfonylation reactions.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine mixture.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the consumption of the starting benzylamine by TLC at regular intervals (e.g., every 15 minutes). Record the time required for complete consumption.[3]
-
Workup: Once the reaction is complete, quench by adding 1 M HCl. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude sulfonamide product by recrystallization or column chromatography. Characterize the product to confirm its structure and calculate the isolated yield.
Data Summary and Comparative Analysis
The following tables summarize the key properties of the selected sulfonyl chlorides and the anticipated results from the proposed experiment, based on our theoretical analysis.
Table 1: Properties of Selected Sulfonyl Chlorides
| Sulfonyl Chloride | Formula | Class | Key Structural Feature | Predicted Relative Reactivity |
| 2,4-Dibromothiazole-5-sulfonyl chloride | C₃Br₂ClNO₂S₂ | Heteroaromatic | Two strong EWGs (Br) on an e⁻ deficient ring | Very High |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Aliphatic | Small, sterically unhindered | High[5] |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | Aromatic | Weak EDG (-CH₃) | Moderate[1] |
| Dansyl chloride | C₁₂H₁₂ClNO₂S | Aromatic | Bulky, with EDG (-NMe₂) | Moderate-Low[7] |
Table 2: Anticipated Experimental Results (Reaction with Benzylamine)
| Sulfonyl Chloride | Anticipated Reaction Time (min) | Anticipated Yield (%) | Notes |
| 2,4-Dibromothiazole-5-sulfonyl chloride | < 15 | > 95% | Reaction may be highly exothermic. |
| Methanesulfonyl chloride (MsCl) | 15 - 30 | > 90% | Fast reaction, clean conversion. |
| p-Toluenesulfonyl chloride (TsCl) | 60 - 120 | > 90% | Standard, reliable reaction. |
| Dansyl chloride | > 180 | 80 - 90% | Slower due to steric bulk and electronics. |
Mechanistic Considerations
The reaction between a sulfonyl chloride and an amine proceeds via a nucleophilic substitution at the sulfur center. For aromatic and most aliphatic sulfonyl chlorides, this is typically a direct, bimolecular (SN2-like) displacement of the chloride.[2][9]
General Nucleophilic Substitution Mechanism
Caption: General mechanism for sulfonamide formation.
A crucial distinction arises with aliphatic sulfonyl chlorides possessing α-hydrogens, such as MsCl. In the presence of a strong, non-nucleophilic base (e.g., triethylamine), an alternative E2-like elimination pathway can occur to form a highly reactive sulfene intermediate (CH₂=SO₂).[10] This intermediate is then rapidly trapped by the nucleophile. While the end product is the same, this mechanistic bifurcation is a key difference between aliphatic and aromatic sulfonyl chlorides and can influence side-product formation. 2,4-Dibromothiazole-5-sulfonyl chloride, lacking α-hydrogens, will not proceed via a sulfene intermediate.
Conclusion and Outlook
This guide establishes a clear framework for understanding and comparing the reactivity of sulfonyl chlorides. Based on fundamental electronic principles, 2,4-Dibromothiazole-5-sulfonyl chloride is predicted to be a significantly more reactive electrophile than standard reagents like MsCl and TsCl. This heightened reactivity makes it a potentially powerful tool for sulfonylation of weakly nucleophilic substrates or for use in applications requiring rapid and efficient bond formation.
The provided experimental protocol offers a direct and reliable method for researchers to empirically test this hypothesis and quantify the reactivity differences. For professionals in drug discovery, understanding the reactivity spectrum of such advanced building blocks is crucial for expanding chemical space and accelerating the synthesis of novel molecular entities.
References
-
Wikipedia. Dansyl chloride. [Link]
-
Wikipedia. Methanesulfonyl chloride. [Link]
-
Organic Chemistry Tutor. Sulfonate Esters of Alcohols. [Link]
-
Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]
-
ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?. [Link]
-
YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]
-
ResearchGate. Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [Link]
-
UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
-
YouTube. 02.11 Formation of Sulfonate Esters from Alcohols. [Link]
-
DigitalCommons@UNO. Dansylation of hydroxyl and carboxylic acid functional groups. [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
YouTube. Synthesis of Sulphanilamide. [Link]
-
University of Calgary. Ch8 : Tosylates. [Link]
-
Wikipedia. Tosyl group. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Chemistry LibreTexts. 9.7 Reactions of Alcohols. [Link]
-
Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?. [Link]
-
SIPCAM OXON. Methanesulfonyl Chloride MSC. [Link]
-
Reddit. Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. [Link]
-
HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. [Link]
-
ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
The Pharma Innovation Journal. Comparative study of aliphatic and aromatic compounds. [Link]
-
Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]
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- 4. echemi.com [echemi.com]
- 5. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. adipogen.com [adipogen.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Strategic Approach to Complex Sulfonamide Synthesis: The Advantages of 2,4-Dibromothiazole-5-sulfonyl chloride
For the discerning researcher in medicinal chemistry and drug development, the synthesis of complex, highly functionalized molecules is a constant challenge. The thiazole sulfonamide scaffold, a cornerstone in a multitude of therapeutic agents, demands synthetic routes that are not only efficient but also offer strategic advantages for late-stage diversification.[1][2] This guide introduces a powerful, albeit specialized, reagent, 2,4-Dibromothiazole-5-sulfonyl chloride , and elucidates its distinct advantages over conventional sulfonylating agents. We will explore how its unique structural features provide a platform for orthogonal synthesis, enabling the creation of diverse molecular libraries with unparalleled efficiency.
The Thiazole Sulfonamide: A Privileged Scaffold
The thiazole ring is a recurring motif in a vast array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory.[2][3] When coupled with a sulfonamide group, the resulting scaffold often displays enhanced pharmacological properties, including improved binding to target proteins and favorable pharmacokinetic profiles. The synthesis of these vital compounds, therefore, is of paramount importance in the drug discovery pipeline.
Unveiling a Versatile Reagent: Synthesis of 2,4-Dibromothiazole-5-sulfonyl chloride
While not as commonly cited as simpler sulfonylating agents, the synthesis of 2,4-Dibromothiazole-5-sulfonyl chloride can be logically deduced from established synthetic transformations. A plausible and efficient route commences with the readily available 2,4-dibromothiazole, proceeding through its 5-carboxylic acid derivative.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2,4-Dibromothiazole-5-sulfonyl chloride.
This proposed synthesis leverages well-established organometallic chemistry for the initial carboxylation, followed by a robust conversion of the carboxylic acid to the sulfonyl chloride.
The Strategic Advantage: Orthogonal Functionalization
The primary advantage of 2,4-Dibromothiazole-5-sulfonyl chloride lies in the differential reactivity of its three functional handles: the sulfonyl chloride group and the two bromine atoms at the C2 and C4 positions of the thiazole ring. This opens the door to a world of selective, stepwise modifications, a concept known as orthogonal synthesis.
Reactivity Hierarchy
The reactivity of these functional groups follows a predictable hierarchy:
-
Sulfonyl Chloride: Highly electrophilic and readily reacts with nucleophiles (amines, alcohols, etc.) to form stable sulfonamides and sulfonate esters. This reaction is typically fast and occurs under mild conditions.
-
C2-Bromine: The bromine atom at the 2-position of the thiazole ring is activated towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.[1][4]
-
C4-Bromine: The bromine at the 4-position is less reactive in cross-coupling reactions compared to the C2-bromine. This difference in reactivity allows for selective functionalization at the C2 position while leaving the C4-bromine intact for subsequent transformations.[1][4]
This hierarchy allows for a strategic, three-step functionalization of the thiazole core, as illustrated below:
Sources
In vitro testing of compounds synthesized from 2,4-Dibromothiazole-5-sulfonyl chloride
This technical guide details the evaluation of 2,4-Dibromothiazole-5-sulfonyl chloride derivatives , a specialized class of trifunctional heterocyclic scaffolds used primarily in the development of kinase inhibitors (e.g., PI3K/VPS34) and antimicrobial agents.
Executive Summary & Scaffold Utility
2,4-Dibromothiazole-5-sulfonyl chloride is a high-value pharmacophore scaffold. Unlike standard thiazole sulfonamides, this compound retains two reactive bromine handles at the C2 and C4 positions after the introduction of the sulfonamide group at C5. This allows medicinal chemists to synthesize complex trisubstituted thiazole libraries via sequential nucleophilic aromatic substitution (
Primary Applications:
-
Oncology: Inhibition of lipid kinases (PI3K, VPS34) and modulation of metabolic pathways (mTOR).
-
Infectious Disease: Disruption of bacterial folate synthesis (DHPS inhibition) or fungal carbonic anhydrase.
Synthesis & Library Generation Workflow
Objective: Transform the sulfonyl chloride core into a bioactive library for testing.
The testing lifecycle begins with the derivatization of the sulfonyl chloride. The high reactivity of the sulfonyl chloride group requires it to be the first point of diversification , followed by C2/C4 functionalization.
Workflow Diagram
Caption: Sequential functionalization strategy. The sulfonyl chloride is derivatized first, preserving the C2/C4 bromines for late-stage diversity.
Comparative Analysis 1: Kinase Inhibition (PI3K/VPS34)
The most authoritative use of this scaffold is in the generation of VPS34 (Vacuolar Protein Sorting 34) inhibitors, a class III PI3K involved in autophagy and membrane trafficking.
Mechanism of Action
Derivatives typically bind to the ATP-binding pocket of the kinase. The thiazole ring acts as a hinge binder, while the sulfonamide moiety extends into the hydrophobic region, forming critical hydrogen bonds.
Experimental Protocol: ADP-Glo™ Kinase Assay
Rationale: A luminescent assay that quantifies kinase activity by measuring the conversion of ADP to ATP, providing a direct readout of enzyme inhibition.
Step-by-Step Methodology:
-
Enzyme Prep: Dilute recombinant human VPS34 or PI3K
(0.2 µg/mL) in kinase buffer (50 mM HEPES pH 7.5, 2 mM MnCl2, 0.1% BSA). -
Compound Treatment: Dispense 2,4-dibromothiazole derivatives (dissolved in DMSO) into 384-well plates (12-point dose-response, 1 nM – 10 µM).
-
Reaction Initiation: Add lipid substrate (PI:PS mixture) and ultra-pure ATP (10 µM). Incubate at RT for 60 min.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.
Performance Comparison Table
| Compound Class | Target ( | Selectivity Profile | Advantages | Disadvantages |
| 2,4-Dibromothiazole-5-sulfonamides | < 10 nM (Best in class) | High (Tunable via C2/C4) | Trifunctional: Allows fragment-based optimization at 3 sites. | High MW if C2/C4 groups are too bulky. |
| Wortmannin (Standard) | ~2–5 nM | Low (Pan-PI3K) | Potent irreversible inhibitor. | Unstable in aqueous solution; high toxicity. |
| 3-Methyladenine (3-MA) | ~1–5 mM | Very Low | Historical autophagy inhibitor. | Requires millimolar concentrations (off-target effects). |
Comparative Analysis 2: Antiproliferative Efficacy (Oncology)
Following kinase inhibition, compounds must be validated for cellular efficacy. The 2,4-dibromo scaffold allows for the attachment of solubilizing groups (e.g., morpholine at C2) to improve cell permeability.
Experimental Protocol: MTT Cell Viability Assay
Rationale: Colorimetric assessment of metabolic activity in viable cells.
-
Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) at 5,000 cells/well in 96-well plates. Adhere for 24h.
-
Treatment: Treat with derivatives (0.1 – 100 µM) for 72 hours.
-
Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate
(Growth Inhibition).
Data Interpretation
-
Successful Candidate:
. -
Structure-Activity Relationship (SAR): Derivatives with a C2-amino group (replacing the C2-Br) typically show 5-10x higher potency due to improved solubility and H-bonding capacity compared to the parent dibromo compound.
Comparative Analysis 3: Antimicrobial Activity
Thiazole sulfonamides are historically significant as sulfa drugs. While the 2,4-dibromo core is lipophilic, derivatization with polar amines yields potent antibacterial agents.
Protocol: Broth Microdilution (CLSI Standards)
-
Inoculum:
CFU/mL of S. aureus (Gram+) or E. coli (Gram-). -
Media: Cation-adjusted Mueller-Hinton Broth.
-
Endpoint: Minimum Inhibitory Concentration (MIC) – lowest concentration preventing visible growth.
Comparative Data
| Compound | S. aureus MIC ( | E. coli MIC ( | Notes |
| 2,4-Dibromo-5-sulfonamide deriv. | 4 – 16 | 32 – 64 | High activity against Gram+; limited Gram- penetration due to lipophilicity. |
| Sulfathiazole (Standard) | 2 – 8 | 8 – 32 | Clinical standard; high resistance rates. |
| Ciprofloxacin | 0.25 – 1 | 0.015 – 0.5 | Gold standard for Gram-. |
Pathway Visualization: PI3K/Autophagy Modulation
The following diagram illustrates the downstream effects of inhibiting VPS34/PI3K using a 2,4-dibromothiazole derivative.
Caption: Mechanism of Action. The inhibitor blocks VPS34, preventing PI(3)P production and halting autophagosome formation.
References
- Patent: Heteroaryls and uses thereof (PI3K Inhibitors).Google Patents. (Describes the synthesis of 2,4-dibromothiazole-5-sulfonyl chloride and its conversion to PI3K inhibitors).
-
Synthesis and biological evaluation of thiazole derivatives. Journal of Chemical Reviews. (General overview of thiazole sulfonamide antimicrobial activity). [Link]
-
Thiazole-based sulfonamides as anticancer agents. Frontiers in Chemistry. (Discusses tubulin/CA IX inhibition of related thiazole scaffolds). [Link]
The Strategic Utility of the 2,4-Dibromothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Medicinal Chemistry
In the landscape of modern drug discovery, the thiazole nucleus stands as a privileged scaffold, underpinning the architecture of numerous pharmacologically active agents.[1] Among the diverse array of substituted thiazoles, 2,4-dibromothiazole emerges as a particularly versatile and strategic building block. Its inherent reactivity at two distinct positions allows for the systematic and regioselective introduction of various functionalities, making it an ideal starting point for the exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of 2,4-dibromothiazole-based compounds, delving into their synthesis, biological evaluation, and the critical structural modifications that govern their therapeutic potential. We will explore key examples in the realms of antimicrobial and anticancer research, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The 2,4-Dibromothiazole Core: A Gateway to Chemical Diversity
The synthetic utility of 2,4-dibromothiazole lies in the differential reactivity of its two bromine atoms. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. This regioselectivity allows for a stepwise functionalization, providing a controlled approach to the synthesis of diverse 2,4-disubstituted thiazole derivatives.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="2,4-Dibromothiazole"]; B [label="Regioselective Reaction\nat C2 Position", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="2-Substituted-4-bromothiazole"]; D [label="Reaction at\nC4 Position", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="2,4-Disubstituted Thiazole Derivative"];
A -> B [label="e.g., Suzuki, Stille,\nNegishi Coupling"]; B -> C; C -> D [label="e.g., Suzuki, Stille,\nHeck Coupling"]; D -> E; } Caption: General synthetic strategy for the derivatization of 2,4-dibromothiazole.
Comparative SAR Analysis of 2,4-Dibromothiazole-Derived Compounds
The true value of the 2,4-dibromothiazole scaffold is realized in the biological activities of its downstream products. By systematically modifying the substituents at the 2- and 4-positions, researchers can fine-tune the pharmacological properties of the resulting molecules.
Antimicrobial and Antifungal Agents
The thiazole ring is a cornerstone in the development of antimicrobial agents. Derivatives of 2,4-dibromothiazole have been explored for their potential to combat bacterial and fungal pathogens.
A unique series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has shown potential antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole.[2] In one study, a synthesized compound, 43a, demonstrated promising in vitro antibacterial activity against S. aureus and E. coli with MIC values of 16.1 µM.[2]
Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives
| Compound ID | R1-Substituent (at C2) | R2-Substituent (at C4) | Target Organism | MIC (µM) | Reference |
| 43a | -NH2 | 4-bromophenyl | S. aureus | 16.1 | [2] |
| 43a | -NH2 | 4-bromophenyl | E. coli | 16.1 | [2] |
| Generic Thiazole 1 | Substituted phenylacetamido | Phenyl | E. coli | 1.56 - 6.25 µg/mL | [1] |
| Generic Thiazole 2 | Substituted phenylidenehydrazino | 4-(methylthio)phenyl | Various Bacteria | - | [1] |
| Generic Thiazole 3 | Hydrazinyl | Substituted Phenyl | Candida albicans | 3.9 µg/mL | [3] |
The SAR studies on broader classes of 2,4-disubstituted thiazoles reveal that the nature of the substituents at both positions is critical for activity. For instance, the presence of a hydrazinyl group at the C2 position has been correlated with increased antifungal efficiency.[3] Furthermore, lipophilic para-substituents on a phenyl ring at the C4 position were found to be promising for anti-Candida activity.[3]
Anticancer Agents
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with some derivatives progressing to clinical use. The 2,4-dibromothiazole scaffold provides a template for the design of novel cytotoxic and enzyme-inhibiting molecules.
For example, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones were synthesized and evaluated for their anticancer activity.[4][5] One derivative with a bromide substitution demonstrated moderate cytotoxic activity against MCF-7 and HepG2 cancer cell lines with IC50 values of 31.5 ± 1.91 µM and 51.7 ± 3.13 µM, respectively.[4] Another compound in the same series, without the bromo substituent but with a different modification, showed even higher potency, highlighting the subtle interplay of various functional groups in determining the overall activity.[4][5]
Table 2: Comparative Anticancer Activity of Thiazole Derivatives
| Compound ID | Core Structure Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4b | 2-(hydrazinyl)-thiazol-4-one with R=Br | MCF-7 | 31.5 ± 1.91 | [4] |
| Compound 4b | 2-(hydrazinyl)-thiazol-4-one with R=Br | HepG2 | 51.7 ± 3.13 | [4] |
| Compound 4c | 2-(hydrazinyl)-thiazol-4-one with R=NH-NH-Ph | MCF-7 | 2.57 ± 0.16 | [5] |
| Compound 4c | 2-(hydrazinyl)-thiazol-4-one with R=NH-NH-Ph | HepG2 | 7.26 ± 0.44 | [5] |
| Dasatinib | 2-aminothiazole derivative | Various | nM range | [6] |
The development of the potent pan-Src kinase inhibitor Dasatinib, a 2-aminothiazole derivative, underscores the potential of this scaffold in targeting key signaling pathways in cancer.[6] SAR studies on related 2-aminothiazole analogs reveal that modifications at the C2, C4, and C5 positions, as well as on the 2-amino group, significantly influence potency and selectivity.[6]
Enzyme Inhibitors
The versatility of the 2,4-dibromothiazole scaffold extends to the development of specific enzyme inhibitors. A notable example is its use as a central building block in the synthesis of WS75624 A, a potent inhibitor of the endothelin-converting enzyme (ECE).[3][7] ECE is a metalloprotease involved in the production of the potent vasoconstrictor endothelin-1, making it a therapeutic target for cardiovascular diseases.[8][9]
The synthesis of WS75624 A showcases the stepwise functionalization of 2,4-dibromothiazole, where different side chains are introduced at the 2- and 4-positions to achieve high inhibitory activity.[3][7] WS75624 A and its analogue WS75624 B exhibit highly potent ECE inhibitory activity with IC50 values of 0.03 µg/ml.[7]
dot graph "Enzyme_Inhibition_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Big_ET1 [label="Big Endothelin-1"]; ECE [label="Endothelin-Converting\nEnzyme (ECE)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ET1 [label="Endothelin-1"]; Vasoconstriction [label="Vasoconstriction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; WS75624A [label="WS75624 A\n(2,4-disubstituted thiazole)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Big_ET1 -> ECE; ECE -> ET1; ET1 -> Vasoconstriction; WS75624A -> ECE [label="Inhibits", style=dashed, color="#34A853"]; } Caption: Inhibition of the endothelin pathway by a 2,4-disubstituted thiazole derivative.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Synthesis of 2,4-Disubstituted Thiazoles via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This can be adapted for the derivatization of 2,4-dibromothiazole.
Materials:
-
2,4-Dibromothiazole (or a mono-substituted bromothiazole)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Aqueous sodium carbonate (Na₂CO₃) solution (1.2 M)
-
Solvent (e.g., a mixture of water, ethanol, and butanol)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon gas supply
-
Standard work-up and purification reagents (diethyl ether, anhydrous sodium sulfate, silica gel for column chromatography).[10]
Procedure:
-
In a round-bottom flask, combine the bromothiazole substrate (1 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (e.g., 3.6 mg), and triphenylphosphine (e.g., 12.8 mg).[10]
-
Add the aqueous sodium carbonate solution (5.25 mL).[10]
-
Purge the mixture with nitrogen or argon for 30 seconds while stirring.[10]
-
Attach a reflux condenser and heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, or until the reaction is complete (monitored by TLC).[10]
-
After cooling to room temperature, extract the reaction mixture with diethyl ether.[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used for screening potential anticancer compounds.[11][12][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
96-well sterile microplates
-
Test compounds (thiazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol or DMSO).[12][14]
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours.[13]
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11][12][14]
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[11]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18][19]
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
96-well microtiter plates
-
Test compounds (thiazole derivatives) dissolved in a suitable solvent
-
0.5 McFarland standard
-
Sterile saline.[15]
Procedure:
-
Prepare a standardized inoculum of the test organism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[15]
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.[16]
-
Add the standardized bacterial inoculum to each well, except for the sterility control well.[15]
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[15]
-
Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria.[15]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Conclusion
The 2,4-dibromothiazole scaffold represents a powerful and versatile platform in medicinal chemistry. Its predictable reactivity allows for the strategic design and synthesis of diverse libraries of compounds. As demonstrated, derivatives of 2,4-dibromothiazole have shown significant promise as antimicrobial, anticancer, and enzyme-inhibiting agents. The comparative SAR data presented herein, though often derived from broader classes of 2,4-disubstituted thiazoles, provides valuable insights into the structural features that drive biological activity. The bromine atoms serve as excellent handles for introducing chemical diversity, and further exploration of substitutions at these positions is warranted. By leveraging the synthetic accessibility of 2,4-dibromothiazole and employing robust biological screening protocols, researchers are well-equipped to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
-
Gomha, S. M., Abdelhady, H. A., Hassain, D. Z. H., Abdelmonsef, A. H., El-Naggar, M., Elaasser, M. M., & Mahmoud, H. K. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. International Journal of Nanomedicine, 16, 1481–1494. [Link]
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Weinstain, R., Sagi, I., & Shabat, D. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50830. [Link]
-
Abdelgawad, M. A., El-Gazzar, M. G., & Omar, A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309. [Link]
-
Tsurumi, Y., Ueda, H., Hayashi, K., Takase, S., Nishikawa, M., Kiyoto, S., & Okuhara, M. (1995). WS75624 A and B, new endothelin converting enzyme inhibitors isolated from Saccharothrix sp. No. 75624. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 48(10), 1066–1072. [Link]
-
Abdelgawad, M. A., El-Gazzar, M. G., & Omar, A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309. [Link]
- Sharma, D., Kumar, R., & Narasimhan, B. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Letters in Drug Design & Discovery, 19(1), 2-15.
-
Popa, M., & Borcea, A. M. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 633. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
European Molecular Biology Laboratory. (n.d.). EC 3.4.24.71 (endothelin-converting enzyme 1) inhibitor (CHEBI:82974). Retrieved from [Link]
-
Borcea, A. M., Lungan, M. A., Gafițanu, C. A., Sârbu, M., Avram, S., & Păun, A. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(5), 1079. [Link]
-
Yoshimura, S., Tsurumi, Y., Takase, S., & Okuhara, M. (1995). WS75624 A and B, new endothelin converting enzyme inhibitors isolated from Saccharothrix sp. No. 75624. II. Structure elucidation of WS75624 A and B. The Journal of Antibiotics, 48(10), 1073–1075. [Link]
- Doherty, A. M., Patt, W. C., Edmunds, J. J., Berry, C., DePue, P. L., Fink, C. A., ... & Haleen, S. J. (1998). Design and synthesis of potent, selective inhibitors of endothelin-converting enzyme. Journal of Medicinal Chemistry, 41(7), 1053-1067.
-
Sawada, Y., & Itoh, F. (1992). Endothelin-converting enzyme and its in vitro and in vivo inhibition. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 100(4), 281–288. [Link]
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A Comparative Guide to the Molecular Docking of Thiazole Sulfonamides with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of in-silico docking studies involving a versatile class of compounds, thiazole sulfonamides, against a range of critical protein targets. By synthesizing data from multiple studies, this document aims to offer a consolidated view of their potential as inhibitors, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
The Significance of Thiazole Sulfonamides and Molecular Docking
Thiazole sulfonamides represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2] This versatility stems from their ability to selectively interact with diverse protein targets. Molecular docking, a powerful computational tool, has become indispensable in elucidating these interactions at the molecular level. It predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns, thereby guiding the design and optimization of more potent and selective therapeutic agents.[3][4][5]
The trustworthiness of any docking study hinges on a robust validation process. A common and effective method is to re-dock a co-crystallized ligand into the protein's active site and calculate the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined conformation. An RMSD of ≤ 2.0 Å is generally considered a successful validation, indicating the docking protocol can reliably reproduce known binding modes.[6][7]
Comparative Docking Performance of Thiazole Sulfonamides
The following tables summarize the docking scores and binding energies of various thiazole sulfonamide derivatives against different protein targets as reported in the scientific literature. More negative docking scores typically indicate a higher binding affinity.
Table 1: Docking Performance against Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[8][9] Thiazole sulfonamides are a well-established class of CA inhibitors.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| M3 | Carbonic Anhydrase IX (4z0q) | Higher than Acetazolamide | Not explicitly detailed | [8] |
| M4 | Carbonic Anhydrase IX (4z0q) | Higher than Acetazolamide | Not explicitly detailed | [8] |
| Saccharide-modified thiadiazole sulfonamide | hCA IX | Not explicitly detailed | His94, His96, His119, Leu199, Thr200, Thr201, Trp210 | [10] |
| Thiazole-methylsulfonyl derivative 2a | hCA I & hCA II | Not explicitly detailed | Not explicitly detailed | [11] |
| Thiazole-methylsulfonyl derivative 2h | hCA I & hCA II | Not explicitly detailed | Not explicitly detailed | [11] |
| Benzenesulfonamide derivative 14 | hCA XII | Not explicitly detailed | Not explicitly detailed | [12] |
Note: Direct numerical comparison is challenging due to variations in docking software and scoring functions across different studies.
Table 2: Docking Performance against Antibacterial Targets
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Thiazole sulfonamides have been investigated as inhibitors of essential bacterial enzymes.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Sulfonamide derivative 8b | MurE ligase (4C13) | -10.15 | Lys114, Thr115, Arg335, Arg383, His205, His353, Thr354, Met379 | [13] |
| Sulfonamide derivative 11a | MurE ligase (4C13) | -12.12 | Not explicitly detailed | [13] |
| Sulfonamide derivative 16c | MurE ligase (4C13) | -8.31 | Not explicitly detailed | [13] |
| Novel Sulfonamide 1A | Dihydropteroate Synthase (1AJ0) | Not explicitly detailed | Not explicitly detailed | [14] |
| Novel Sulfonamide 1B | Dihydropteroate Synthase (1AJ0) | Not explicitly detailed | Not explicitly detailed | [14] |
| Novel Sulfonamide 1C | Dihydropteroate Synthase (1AJ0) | Not explicitly detailed | Not explicitly detailed | [14] |
Table 3: Docking Performance against Other Therapeutic Targets
The structural features of thiazole sulfonamides allow for their interaction with a diverse range of other protein targets implicated in various diseases.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiazole sulfonamide 1 | SIRT1 | Not explicitly detailed | ILE223, LEU215, PRO212 | [15][16] |
| Thiazole sulfonamide 2 | SIRT1 | Not explicitly detailed | ILE223, LEU215, PRO212 | [15][16] |
| Thiazole sulfonamide 8 | SIRT1 | Not explicitly detailed | ILE223, LEU215, PRO212 | [15][16] |
| Thiazole-bearing sulfonamide analog 1 | AChE & BuChE | Not explicitly detailed | Not explicitly detailed | [17][18] |
| Thiadiazole derivatives | Protein Kinase G | Not explicitly detailed | GLU588, SER412, GLY410, GLU628 | [19] |
Methodologies and Experimental Protocols
The success and reproducibility of a molecular docking study are critically dependent on the methodology employed. This section outlines a generalized, yet detailed, protocol for conducting such a study, based on common practices reported in the literature.
A Generalized Workflow for Molecular Docking
The following diagram illustrates a typical workflow for a molecular docking study, from target selection to the analysis of results.
Caption: A generalized workflow for a molecular docking study.
Step-by-Step Experimental Protocol for Docking Thiazole Sulfonamides
This protocol provides a detailed methodology for a representative molecular docking study.
1. Protein Preparation:
- Objective: To prepare the target protein structure for docking.
- Procedure:
- Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[20]
- Remove all water molecules and co-crystallized ligands from the protein structure.
- Add hydrogen atoms to the protein, which are often not resolved in crystal structures.
- Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.
- Define the binding site, typically by creating a grid box centered on the co-crystallized ligand or a predicted active site.[20]
2. Ligand Preparation:
- Objective: To prepare the thiazole sulfonamide ligands for docking.
- Procedure:
- Draw the 2D structures of the thiazole sulfonamide derivatives using chemical drawing software.
- Convert the 2D structures to 3D structures.
- Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).[14]
- Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
3. Molecular Docking Simulation:
- Objective: To predict the binding pose and affinity of the ligands to the protein.
- Procedure:
- Utilize a validated docking program such as AutoDock, MOE (Molecular Operating Environment), or Schrödinger.[8][14][20]
- Set the docking parameters, including the search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) and the number of docking runs.
- Execute the docking simulation, which will generate multiple possible binding poses for each ligand.
4. Analysis of Docking Results:
- Objective: To evaluate the docking results and identify promising lead compounds.
- Procedure:
- Rank the docked poses based on their calculated binding energies or docking scores. The most negative value typically represents the most favorable binding.[3]
- Visually inspect the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the protein's active site residues.[13]
- For validated studies, calculate the RMSD between the top-ranked pose and the crystallographic pose of a known inhibitor.[7]
Key Interactions of Thiazole Sulfonamides with Target Proteins
The sulfonamide moiety is a key pharmacophore that often participates in crucial interactions within the active site of target proteins.
Caption: Common interactions of a thiazole sulfonamide in a protein binding site.
The sulfonamide group frequently forms hydrogen bonds with polar amino acid residues and can coordinate with metal ions present in the active sites of metalloenzymes like carbonic anhydrases.[8] The thiazole ring and other aromatic moieties often engage in hydrophobic and pi-pi stacking interactions within hydrophobic pockets of the target protein.[10]
Conclusion and Future Directions
This guide has provided a comparative overview of the molecular docking of thiazole sulfonamides against a variety of protein targets. The compiled data and methodologies underscore the potential of this chemical scaffold in drug discovery. While in-silico studies are invaluable for hypothesis generation and lead optimization, it is imperative that these findings are validated through in-vitro and in-vivo experimental studies to confirm the efficacy and selectivity of these compounds. Future research should focus on standardizing docking protocols and reporting to facilitate more direct comparisons across different studies and targets.
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Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PMC. Retrieved February 29, 2024, from [Link]
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In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (2023). PMC. Retrieved February 29, 2024, from [Link]
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Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. (2023). Arabian Journal of Chemistry. Retrieved February 29, 2024, from [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved February 29, 2024, from [Link]
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Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. (2023). PMC. Retrieved February 29, 2024, from [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2016). PMC. Retrieved February 29, 2024, from [Link]
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Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. (2021). MDPI. Retrieved February 29, 2024, from [Link]
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Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Publishing. Retrieved February 29, 2024, from [Link]
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Two/three-dimensional docking poses of thiazole sulfonamides (1, 2, and...). (2025). ResearchGate. Retrieved February 29, 2024, from [Link]
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Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). PubMed. Retrieved February 29, 2024, from [Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025). MDPI. Retrieved February 29, 2024, from [Link]
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Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. (2022). PMC. Retrieved February 29, 2024, from [Link]
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Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. (n.d.). Academia.edu. Retrieved February 29, 2024, from [Link]
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Publications. Retrieved February 29, 2024, from [Link]
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Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. (2021). PMC. Retrieved February 29, 2024, from [Link]
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New Thiazole Derivatives: Carbonic Anhydrase I–II and Cholinesterase Inhibition Profiles, Molecular Docking Studies. (2024). ResearchGate. Retrieved February 29, 2024, from [Link]
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Synthesis, Biological Evaluation, and Molecular Docking of Novel Thiazoles and[1][6][8]Thiadiazoles Incorporating Sulfonamide Group as DHFR Inhibitors. (2013). Scilit. Retrieved February 29, 2024, from [Link]
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Synthesis, docking, and antimicrobial activity. (2024). Semantic Scholar. Retrieved February 29, 2024, from [Link]
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Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). Semantic Scholar. Retrieved February 29, 2024, from [Link]
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MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (2014). Romanian Journal of Biophysics. Retrieved February 29, 2024, from [Link]
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DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. (2016). Semantic Scholar. Retrieved February 29, 2024, from [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved February 29, 2024, from [Link]
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Molecular docking studies on thiadiazole derivatives as protein kinase inhibitors. (2018). SciSpace. Retrieved February 29, 2024, from [Link]
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Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2025). ResearchGate. Retrieved February 29, 2024, from [Link]
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Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (2022). Taylor & Francis. Retrieved February 29, 2024, from [Link]
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Comparative Analysis of Synthetic Routes to Thiazole-Based Drugs
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a critical core in blockbuster drugs ranging from antiretrovirals (Ritonavir) to tyrosine kinase inhibitors (Dasatinib). Its aromaticity, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold. However, the synthetic route chosen to access this ring profoundly impacts process scalability, cost of goods (COGs), and environmental footprint.
This guide provides an objective, technical comparison of the three dominant synthetic methodologies: the classical Hantzsch Synthesis , the Cook-Heilbron Cyclization , and modern C-H Activation strategies. We analyze these routes through the lens of industrial case studies, specifically Dasatinib and Ritonavir , providing actionable protocols and decision matrices for process chemists.
Part 1: Strategic Route Selection (Decision Matrix)
Selecting the optimal route depends heavily on the substitution pattern required on the thiazole ring. The following decision logic illustrates the causality behind route selection in a drug discovery vs. process development setting.
Figure 1: Decision matrix for selecting synthetic routes based on target substitution patterns.
Part 2: The Industrial Workhorse – Hantzsch Thiazole Synthesis[1]
The Hantzsch synthesis remains the gold standard for manufacturing 2,4-disubstituted thiazoles. It involves the condensation of an
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the sulfur atom on the
Case Study: Dasatinib (Sprycel)
Dasatinib, a BCR-ABL inhibitor, utilizes the Hantzsch synthesis to construct its core thiazole fragment. The key intermediate is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .
Experimental Protocol (Optimized Industrial Route):
-
Reagents: 3-ethoxyacrylamide derivative, Thiourea, NBS (N-bromosuccinimide), Water/Ethanol.
-
Step 1 (Bromination):
-ethoxyacrylamide is treated with NBS in water at 0–5°C to generate the -bromo intermediate in situ. Note: In situ generation avoids isolation of lachrymatory -haloketones. -
Step 2 (Cyclization): Thiourea is added directly to the reaction vessel. The mixture is heated to 70–75°C.
-
Workup: The solution is cooled, neutralized with aqueous ammonia, and the precipitate is filtered.
-
Performance:
-
Yield: >85% isolated yield.
-
Purity: Typically >99% by HPLC.
-
Scalability: Validated on multi-kilogram scale.
-
| Metric | Hantzsch Route (Dasatinib) | Alternative (Buchwald Coupling) |
| Yield | 86.4% | 60-70% |
| Reagent Cost | Low (Thiourea, NBS) | High (Pd catalysts, Ligands) |
| Purification | Precipitation/Filtration | Column Chromatography often required |
| E-Factor | Moderate (Aqueous waste) | High (Organic solvents, silica) |
Critical Insight: The use of water as a solvent in the bromination/cyclization step significantly reduces the environmental impact (Green Chemistry) compared to traditional organic solvent routes [1].
Part 3: Modular Assembly – The Ritonavir Challenge
Ritonavir presents a unique challenge as it contains two distinct thiazole moieties. The synthesis demonstrates how different variations of thiazole construction are applied within a single molecule.
Fragment 1: 2-Isopropyl-4-(aminomethyl)thiazole
This fragment connects to the valine core. The synthesis highlights the "Modified Hantzsch" approach to avoid toxic phosphorus reagents.
Protocol (Green Route):
-
Activation: Isobutyric acid is converted to isobutyryl chloride using thionyl chloride (
). -
Thioamide Formation: The acid chloride is treated with ammonium sulfide/ammonia to form isobutyrothioamide. Advantage: Avoids
(Lawesson's reagent), reducing toxic phosphate waste. -
Cyclization: The thioamide reacts with 1,3-dichloroacetone in refluxing acetone/MgCO3.
-
Amination: The resulting chloromethyl thiazole is treated with aqueous methylamine.[2]
-
Yield: ~88% for the amination step; >90% for cyclization [2].
Fragment 2: 5-Hydroxymethylthiazole
This fragment is linked via a carbonate ester.
-
Route: Cyclocondensation of thioformamide with ethyl 2-chloro-2-formylacetate followed by
reduction. -
Yield: ~45% (2 steps). This lower yield reflects the instability of the formyl-acetate intermediate compared to the robust ketones used in Hantzsch synthesis [3].
Figure 2: Green synthetic pathway for the Ritonavir thiazole amine fragment.
Part 4: Emerging Technologies & Comparative Metrics
While Hantzsch dominates manufacturing, C-H Activation and Cook-Heilbron fill specific niches.
-
Cook-Heilbron: Best for 5-aminothiazoles .[3][4] It utilizes
-aminonitriles and .[5][3][4][6] While atom-economical, the use of (neurotoxic, highly flammable) limits its utility in large-scale GMP facilities unless strict containment is available [4]. -
C-H Activation: Allows for the direct arylation of the thiazole 2- or 5-position.
-
Pros: Rapid diversification of a core scaffold (ideal for library synthesis in Discovery).
-
Cons: Requires expensive transition metals (Pd, Cu) and often high temperatures. Residual metal removal is a significant compliance burden in late-stage drug production.
-
Summary Comparison Table
| Feature | Hantzsch Synthesis | Cook-Heilbron | C-H Activation |
| Primary Scope | 2,4-Disubstituted Thiazoles | 5-Amino Thiazoles | Functionalized Thiazoles |
| Key Reagents | Aryl halides, Pd/Cu Catalysts | ||
| Industrial Scalability | High (Ton scale) | Moderate | Low (Kg scale) |
| Atom Economy | Moderate (Loss of | High | Low (Ligand/Base waste) |
| Cost of Goods | Low | Low | High |
| Safety Profile | Lachrymatory intermediates | Toxic/Flammable ( | Generally Safe (Solvent dependent) |
References
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A convenient new and efficient commercial synthetic route for dasatinib. ViXra, 2017. Link
-
Preparation method of Ritonavir intermediate. Google Patents (CN107445916A). Link
-
Syntheses of FDA Approved HIV Protease Inhibitors. Chem. Rev., 2008. Link
-
Cook-Heilbron thiazole synthesis. Wikipedia. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,4-Dibromothiazole-5-sulfonyl chloride
This guide provides essential safety and logistical information for the proper disposal of 2,4-Dibromothiazole-5-sulfonyl chloride. As a reactive and corrosive compound frequently used in complex organic syntheses, its responsible management is paramount to ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical principles that dictate its handling.
Hazard Profile and Chemical Reactivity
Understanding the inherent reactivity of 2,4-Dibromothiazole-5-sulfonyl chloride is the foundation of its safe disposal. The molecule's hazardous nature is primarily derived from the sulfonyl chloride functional group and its halogenated thiazole core.
Primary Hazards:
-
Corrosivity: Like many sulfonyl chlorides, this compound is expected to be highly corrosive. Direct contact can cause severe skin burns and eye damage.[1][2][3] Safety data sheets for analogous structures consistently carry the GHS hazard statement H314 ("Causes severe skin burns and eye damage").[1][2][3]
-
Water Reactivity: The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack by water.[4] This hydrolysis reaction is often exothermic and produces two corrosive byproducts: 2,4-dibromothiazole-5-sulfonic acid and hydrogen chloride (HCl) gas.[5][6][7] Improper mixing with water can lead to a violent reaction and the release of toxic, corrosive fumes.[7][8]
-
Toxicity and Irritation: While specific toxicity data for this exact compound is limited, related brominated thiazoles are classified as harmful if swallowed and are known skin and respiratory irritants.[9][10] Therefore, inhalation of dust or fumes and any direct contact should be strictly avoided.
The core chemical reaction dictating disposal is its hydrolysis:
C₃HBr₂NSO₂Cl + 2 H₂O → C₃H₂Br₂NSO₃H + HCl
This reaction underscores the necessity of a controlled, basic environment for neutralization, which will consume the acidic products.
Hazard Summary Table
| Hazard Classification | Description | GHS Code (Anticipated) | Primary References |
| Skin Corrosion/Irritation | Causes severe skin burns. | H314 | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | H318 | [3][9] |
| Water Reactivity | Reacts with water to liberate corrosive gases. | EUH014 (Implied) | [5][7][8] |
| Acute Toxicity / Irritation | May be harmful if swallowed or inhaled; causes respiratory irritation. | H302, H332, H335 | [9][10] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the compound's hazard profile, a stringent adherence to safety protocols is non-negotiable.
-
Engineering Controls: All handling and disposal procedures must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or corrosive HCl fumes generated during neutralization.[11][12]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] A full face shield is strongly recommended, especially during neutralization steps.
-
Skin Protection: A flame-retardant lab coat and chemical-impermeable gloves (e.g., nitrile) are mandatory.[1][11] Gloves must be inspected before use and disposed of properly after handling.
-
Respiratory Protection: For spill cleanup or situations where fume hood use is not possible, a respirator with appropriate cartridges (e.g., type ABEK-P2) is required.[13]
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the quantity of waste. Unused or contaminated product must be treated as hazardous waste.
Protocol A: Neutralization of Small, Uncontaminated Quantities (<10 g)
This procedure is designed for trace amounts or residual quantities and must be performed by trained personnel in a controlled laboratory setting. The principle is the slow, controlled hydrolysis and neutralization of the sulfonyl chloride.
Methodology:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a cold solution of 5% sodium bicarbonate or a dilute (2-5%) sodium hydroxide solution. Place this beaker in an ice/water bath to manage the exothermic reaction.[12]
-
Slow Addition: With vigorous stirring, add the 2,4-Dibromothiazole-5-sulfonyl chloride portion-wise and very slowly to the basic solution.[12] Never add the basic solution to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction.
-
Monitoring: The reaction will generate gas (CO₂ if using bicarbonate) and heat. Maintain a slow addition rate to keep the reaction under control. After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure complete hydrolysis.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using litmus paper or a pH meter. The solution should be neutral or slightly basic (pH 7-10). If it is still acidic, add more basic solution until the desired pH is reached.
-
Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local institutional and municipal regulations.[12]
Protocol B: Disposal of Large Quantities and Contaminated Waste
Bulk quantities of the chemical, as well as grossly contaminated materials (e.g., from a spill), must not be neutralized in the lab. They must be disposed of as hazardous waste via a licensed contractor.
Methodology:
-
Waste Collection: Collect the waste in a designated, compatible, and properly sealed container. The container should be clearly labeled "Hazardous Waste: Halogenated Organics".[14][15][16]
-
Labeling: The label must include:
-
Segregation: Store the waste container in a cool, dry, well-ventilated area, segregated from incompatible materials (especially bases and non-halogenated waste).[14][17][18] Do not mix with other waste streams.[19]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and final disposal in an approved facility.[1][19]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, and the spill is contained within a fume hood if possible.[12]
-
Contain Spill: Prevent the spill from spreading.
-
Absorb Material: For a solid spill, carefully sweep it up. For any spill, cover it with a non-combustible, inert absorbent material such as sand, dry earth, or vermiculite.[12][20] Do not use combustible materials like sawdust. [12]
-
Collect and Package: Carefully scoop the absorbed material and spilled substance into a suitable, sealable container for hazardous waste.[18]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container as described in Protocol B and dispose of it as hazardous waste.[12]
Disposal Workflow Visualization
The following diagram outlines the logical decision-making process for the proper disposal of 2,4-Dibromothiazole-5-sulfonyl chloride.
Caption: Logical workflow for the proper disposal of 2,4-Dibromothiazole-5-sulfonyl chloride.
Conclusion
The safe disposal of 2,4-Dibromothiazole-5-sulfonyl chloride is not merely a procedural task but a critical component of responsible chemical research. Its reactive and corrosive nature demands a thorough understanding of the underlying chemistry to mitigate risks effectively. By adhering to the principles of controlled neutralization for small quantities, mandatory segregation for halogenated waste streams, and professional disposal for bulk amounts, researchers can ensure a safe laboratory environment and maintain environmental integrity. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet before proceeding.
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ResearchGate. (n.d.). How does water add to a sulfur molecule with a chloride attached? Retrieved from [Link]
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Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? r/chemhelp. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
-
Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water? Retrieved from [Link]
-
Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Retrieved from [Link]
-
J. J. Keller Datasense. (2023, August 29). Proper Disposal of Chemicals. Retrieved from [Link]
- Unknown Source. (n.d.). Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. This source could not be fully verified.
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document. Retrieved from [Link]
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Capot Chemical. (2023, June 7). MSDS of 2,4-dibromo-5-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9256, Thiazole. Retrieved from [Link]
-
National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]
-
PubMed. (2016, June 3). Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. Retrieved from [Link]
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Journal of Applied Pharmaceutical Research. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2,4-Dibromothiazole-5-sulfonyl chloride
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2,4-Dibromothiazole-5-sulfonyl chloride, a reactive sulfonyl chloride compound. By understanding the inherent risks and adhering to the detailed protocols within this document, you can mitigate hazards and ensure a secure operational workflow. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed safety decisions.
Immediate Safety Profile: Understanding the Hazard
2,4-Dibromothiazole-5-sulfonyl chloride is a corrosive and moisture-sensitive compound. The primary hazards stem from its sulfonyl chloride functional group, which reacts with water—including moisture in the air or on skin—to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can be vigorous.
Core Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[1]
-
Moisture Sensitive: Reacts with water to release corrosive hydrogen chloride gas.[2]
-
Respiratory Irritant: Inhalation of dust or fumes can cause severe irritation to the respiratory tract.[3]
Due to the lack of specific toxicological data for this exact compound, it should be handled with the utmost care, assuming high toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling 2,4-Dibromothiazole-5-sulfonyl chloride. The following table outlines the minimum required PPE.
| Body Area | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a full-face shield | Goggles provide a seal against splashes and dust.[4][5] A face shield offers an additional layer of protection for the entire face from splashes.[6] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Double-gloving is recommended for incidental contact.[5] For extended handling, gloves specifically rated for corrosive chemicals should be used. Always inspect gloves for damage before use.[4][7] |
| Body | Chemical-resistant lab coat or apron | Protects skin and personal clothing from spills and splashes.[4][8] |
| Respiratory | Use in a certified chemical fume hood | All handling of 2,4-Dibromothiazole-5-sulfonyl chloride should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[9][10] If a fume hood is not available, a respirator with an appropriate cartridge for acid gases and organic vapors may be necessary.[8][7] |
| Feet | Closed-toe shoes | Protects feet from spills.[5] |
Donning and Doffing PPE Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: From Receipt to Reaction
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store 2,4-Dibromothiazole-5-sulfonyl chloride in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[2][6]
-
The storage container should be tightly sealed to prevent exposure to moisture.[7][9]
Handling and Use:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[5][9] Have a spill kit readily available.
-
Work Area: All manipulations must be conducted in a certified chemical fume hood.[9][10]
-
Dispensing: When transferring the solid, use spark-proof tools and minimize the creation of dust.[7]
-
Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner, especially when adding to protic solvents or basic solutions, as the reaction can be exothermic.[10]
Emergency Response Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
Emergency Protocol Flowchart
Caption: Step-by-step emergency response procedures.
Disposal Plan: Cradle to Grave Responsibility
All materials contaminated with 2,4-Dibromothiazole-5-sulfonyl chloride, including the compound itself, empty containers, and spill cleanup materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[10][11] Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[11][12] Do not attempt to neutralize the bulk compound as a primary means of disposal without a validated and safe procedure.
Empty Container Disposal: Empty containers are also considered hazardous waste as they may contain chemical residues.[11] They should be triple-rinsed with an appropriate solvent (e.g., anhydrous toluene or dichloromethane); the rinsate must be collected as hazardous waste.[7] The rinsed container should then be disposed of through the EHS office.
By adhering to these rigorous safety protocols, you contribute to a culture of safety and scientific excellence within your laboratory.
References
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
- Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca.
- Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5).
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).
- Corrosives - Environment, Health and Safety - Cornell University.
- 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18).
- p-Xylene-2-sulfonyl Chloride - SAFETY D
- Safety D
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
- 6-Chloro-1H-indole-3-sulfonyl chloride - AK Scientific, Inc.
- SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
- Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH)
- Rudolf Hensel GmbH Safety D
- SOP 0079 - Thionyl Chloride - Standard Oper
- p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses Procedure.
- EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. 8.9 Corrosives [ehs.cornell.edu]
- 6. chemsafe.ie [chemsafe.ie]
- 7. chemicalbook.com [chemicalbook.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. drexel.edu [drexel.edu]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
